Product packaging for Sodium perfluorodecanoate(Cat. No.:)

Sodium perfluorodecanoate

Cat. No.: B1324515
M. Wt: 536.06 g/mol
InChI Key: HHJPUGPQEALNIL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium Perfluorodecanoate (CAS 3830-45-3) is a per- and polyfluoroalkyl substance (PFAS) presented as a white to pale yellow solid with the molecular formula C10F19NaO2 and a molecular weight of 536.07 g/mol . It is primarily used in industrial and academic research settings. Its applications include functioning as a fluorinated surfactant and a processing aid in the manufacture of plastics and rubber . It has also been used in the synthesis of specialized materials, such as ultra-thin polypyrrole nanosheets for chemical sensor applications . As an organic environmental chemical pollutant, it is a compound of significant interest in environmental science and regulatory compliance research . In a key regulatory update, the U.S. Environmental Protection Agency (USEPA) added nine PFAS, including this compound, to the Toxics Release Inventory (TRI) list effective January 2025 . This action mandates that industrial facilities track and report environmental releases of this chemical, substantially increasing its importance for environmental monitoring and compliance-driven research . Researchers handling this material should note that it requires storage in a refrigerator at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10F19NaO2 B1324515 Sodium perfluorodecanoate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10HF19O2.Na/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29;/h(H,30,31);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJPUGPQEALNIL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F19NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20880028
Record name Sodium perfluorodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3830-45-3
Record name Sodium perfluorodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformation Pathways

Electrochemical Fluorination and Industrial Synthesis Approaches

The primary industrial method for manufacturing perfluorodecanoic acid, the precursor to sodium perfluorodecanoate, is through electrochemical fluorination (ECF). The most established of these methods is the Simons process. wikipedia.orggoogle.com This technique involves the electrolysis of a hydrocarbon-based organic compound in anhydrous hydrogen fluoride. wikipedia.orgnasa.gov

In the Simons process, the starting material is typically the corresponding hydrocarbon carboxylic acid fluoride, in this case, decanoyl fluoride. wikipedia.org This precursor is dissolved in anhydrous hydrogen fluoride, which serves as both the solvent and the fluorine source. wikipedia.orgnasa.gov The electrolysis is conducted in a specialized cell, typically equipped with nickel anodes and operating at a potential of 5–6 volts. wikipedia.org

Table 1: Typical Reaction Conditions for the Simons Electrochemical Fluorination Process

Parameter Description Reference
Starting Material Decanoyl Fluoride (C₉H₁₉COF) wikipedia.org
Fluorine Source/Solvent Anhydrous Hydrogen Fluoride (HF) wikipedia.orgnasa.gov
Anode Material Nickel wikipedia.orggoogle.com
Cell Potential 5–6 Volts wikipedia.org
Intermediate Product Perfluorodecanoyl Fluoride (C₉F₁₉COF) wikipedia.orgwikipedia.org

| Final Product (Acid) | Perfluorodecanoic Acid (C₉F₁₉COOH) via hydrolysis | wikipedia.org |

Alternative Synthetic Routes and Derivatization Strategies

While electrochemical fluorination is the dominant industrial route, other synthetic strategies are explored in research settings.

Sonochemistry, the application of ultrasound to chemical reactions, can accelerate reaction rates through the phenomenon of acoustic cavitation. mdpi.com This process involves the formation, growth, and implosive collapse of bubbles in a liquid, creating localized hot spots with extreme temperatures and pressures that can drive chemical reactions. mdpi.comnih.gov While ultrasound-assisted synthesis is a known technique for promoting various chemical transformations, including the synthesis of nanomaterials and organic molecules, its specific application for the direct carboxylation of a perfluorinated alkyl precursor to form perfluorodecanoic acid is not a widely documented or standard synthetic route in available scientific literature. mdpi.comnih.govrsc.org Research on the use of ultrasound in the context of perfluoroalkyl substances has more commonly focused on their degradation and removal from contaminated environments rather than their synthesis. nih.gov

Chemical Reactivity Profiles

The chemical reactivity of this compound is characterized by the extreme inertness of the C-F bonds in the perfluoroalkyl chain and the reactions typical of the carboxylate group. wikipedia.org The molecule is generally resistant to hydrolysis, photolysis, and biodegradation. wikipedia.org

Perfluorocarboxylic acids are highly resistant to chemical oxidation due to the strong electron-withdrawing effect of the fluorine atoms, which shields the carbon backbone. wikipedia.org However, degradation can be achieved under forcing conditions using advanced oxidation processes (AOPs). redalyc.org

One effective method involves the use of persulfate (S₂O₈²⁻), which can be activated by heat or UV light to generate the highly potent sulfate (B86663) radical (SO₄⁻•). nih.govnih.gov Under acidic conditions, the sulfate radical can initiate the degradation of PFCAs. nih.govnih.gov The proposed mechanism involves the radical initiating a decarboxylation reaction, leading to the stepwise degradation of the perfluoroalkyl chain. nih.gov Electrochemical oxidation using high-performance electrodes, such as boron-doped diamond (BDD) anodes, is another method capable of completely mineralizing PFCAs. redalyc.org

The carboxylate group of this compound can undergo reduction. A standard and chemoselective method for the reduction of carboxylic acids to their corresponding primary alcohols involves the use of borane (BH₃) or its stable complexes, such as borane dimethyl sulfide (B99878) (BH₃·SMe₂) or borane-tetrahydrofuran (BH₃·THF). organic-chemistry.orgnih.gov This reaction is highly selective for carboxylic acids and is tolerant of many other functional groups. nih.govresearchgate.net

The reduction of perfluorodecanoic acid with borane would yield 1H,1H-perfluoro-1-decanol (C₉F₁₉CH₂OH). nih.gov The mechanism proceeds through the formation of acyloxyborane intermediates, which are subsequently reduced by additional equivalents of borane. ic.ac.uk While strong anionic hydrides like lithium aluminum hydride can also perform this reduction, borane-based reagents offer milder conditions and higher chemoselectivity. nih.gov

Table 2: Chemical Reactivity of Perfluorodecanoic Acid/Sodium Perfluorodecanoate

Reaction Type Reagents Product(s) Conditions Reference
Oxidation Persulfate (S₂O₈²⁻) / Heat or UV Shorter-chain PFCAs, CO₂, Fluoride ions Acidic pH nih.govnih.gov

| Reduction | Borane (BH₃) or its complexes (e.g., BH₃·SMe₂) | 1H,1H-Perfluoro-1-decanol (C₉F₁₉CH₂OH) | Aprotic solvent (e.g., THF) | organic-chemistry.orgnih.gov |

Substitution Reactions and Associated Reagents

The synthesis of this compound primarily involves two key stages: the exhaustive fluorination of a decanoic acid precursor followed by a neutralization reaction. The most prominent method for the perfluorination of long-chain carboxylic acids is electrochemical fluorination (ECF) , also known as the Simons process wikipedia.org.

C₉H₁₉COCl + 19 HF → C₉F₁₉COF + 19 H₂

The mechanism of the Simons process is complex and is believed to involve the formation of a high-valent nickel fluoride layer on the anode surface, which acts as the fluorinating agent researchgate.net. This method is advantageous for producing highly fluorinated compounds, although it can sometimes result in lower yields due to fragmentation of the carbon chain wikipedia.org.

The resulting perfluorodecanoyl fluoride is then hydrolyzed to form perfluorodecanoic acid (PFDA):

C₉F₁₉COF + H₂O → C₉F₁₉COOH + HF

Finally, this compound is obtained through a standard acid-base neutralization reaction, where perfluorodecanoic acid is treated with a sodium-containing base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).

C₉F₁₉COOH + NaOH → C₉F₁₉COONa + H₂O

The reagents involved in this synthetic pathway are summarized in the table below.

Reaction Stage Reagent Function
Electrochemical FluorinationDecanoyl Chloride (C₉H₁₉COCl)Starting organic precursor
Anhydrous Hydrogen Fluoride (HF)Fluorine source and solvent
Nickel (Ni)Anode material
HydrolysisWater (H₂O)To convert acyl fluoride to carboxylic acid
NeutralizationSodium Hydroxide (NaOH)To form the sodium salt

Aggregation Behavior in Aqueous Solutions

Critical Micelle Concentration Determination and Analysis

The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate to form micelles wikipedia.org. Below the CMC, surfactant molecules primarily exist as monomers, while above the CMC, any additional surfactant added to the solution will predominantly form micelles wikipedia.org. The determination of the CMC is crucial for understanding the behavior and application of this compound as a surfactant.

The CMC of this compound in aqueous solutions can be determined by monitoring the change in various physical properties of the solution as a function of surfactant concentration. Common methods include:

Surface Tension Measurement: The surface tension of a surfactant solution decreases significantly with increasing concentration up to the CMC. Above the CMC, the surface tension remains relatively constant as the newly added surfactant molecules form micelles in the bulk solution rather than accumulating at the air-water interface wikipedia.org.

Conductivity Measurement: For ionic surfactants like this compound, the equivalent conductivity of the solution changes at the CMC. This is because the mobility of the surfactant ions within a micelle is different from that of the free monomers.

The CMC of this compound is influenced by factors such as temperature, pressure, and the presence of electrolytes. The following table presents the critical micelle concentration of this compound under different conditions as reported in the literature.

Temperature (°C)Pressure (MPa)CMC (mmol/L)
250.11.9
350.12.1
450.12.3
25502.2
251002.5

Influence of Temperature and Pressure on Solution Behavior

The aggregation behavior of this compound in aqueous solutions is sensitive to changes in temperature and pressure. These external factors primarily affect the thermodynamics of micellization.

Influence of Temperature: For many ionic surfactants, the CMC exhibits a U-shaped dependence on temperature, initially decreasing to a minimum value and then increasing with a further rise in temperature scispace.comscialert.net. This behavior is a result of the interplay between two opposing effects: the disruption of the structured water around the hydrophobic tails (which favors micellization) and the increased solubility of the surfactant monomers at higher temperatures (which disfavors micellization).

In the case of this compound, studies have shown that the CMC generally increases with an increase in temperature in the range of 25°C to 45°C acs.org. This indicates that in this temperature range, the increase in monomer solubility is the dominant factor. The thermodynamics of micellization can be described by the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. The positive temperature dependence of the CMC suggests that the micellization process for this compound is entropically driven.

The table below summarizes the effect of temperature and pressure on the CMC of this compound.

ParameterEffect on CMCUnderlying Reason
Increasing Temperature (25-45°C)IncreaseIncreased monomer solubility outweighs the hydrophobic effect.
Increasing PressureIncreasePositive volume change upon micellization.

Micellization in Mixed Surfactant Systems

The aggregation behavior of this compound can be significantly altered when it is mixed with other types of surfactants, such as hydrocarbon-based anionic, cationic, or nonionic surfactants. The interactions between the different surfactant molecules in the mixed micelles can be synergistic, leading to a lower CMC than either of the individual components, or antagonistic, resulting in a higher CMC.

The behavior of mixed surfactant systems is often described using the regular solution theory, which introduces an interaction parameter (β) to quantify the deviation from ideal mixing mdpi.com. A negative β value indicates synergistic interactions, while a positive β value suggests antagonistic interactions mdpi.com.

Mixed Systems with Hydrocarbon Surfactants: A key characteristic of mixtures of fluorocarbon and hydrocarbon surfactants is the concept of "mutual phobicity." The fluorocarbon and hydrocarbon chains tend to repel each other, which can lead to non-ideal mixing behavior in the micelles.

With Anionic Hydrocarbon Surfactants (e.g., Sodium Dodecyl Sulfate - SDS): In mixtures of this compound and SDS, the interactions are generally antagonistic due to the repulsion between the similarly charged head groups and the phobicity between the different hydrophobic tails. This can result in a positive deviation from ideal mixing behavior and a higher CMC than predicted for ideal mixing.

With Cationic Hydrocarbon Surfactants: When mixed with cationic surfactants, the strong electrostatic attraction between the anionic head group of this compound and the cationic head group of the other surfactant leads to highly synergistic interactions. This results in a significant reduction in the CMC of the mixture.

The following table summarizes the expected interactions in mixed micellar systems containing this compound.

Mixed Surfactant TypePrimary InteractionExpected Effect on CMCInteraction Parameter (β)
Anionic Hydrocarbon (e.g., SDS)Electrostatic repulsion and mutual phobicityAntagonistic (Higher CMC)Positive
Cationic HydrocarbonStrong electrostatic attractionSynergistic (Lower CMC)Negative
Nonionic HydrocarbonMutual phobicity and head group interactionsSlightly synergistic or antagonisticVaries

Environmental Occurrence, Distribution, and Transport Dynamics

Anthropogenic Sources and Release Mechanisms

The presence of Sodium perfluorodecanoate in the environment is a direct result of human activities, from industrial manufacturing to the use and disposal of consumer products.

Industrial facilities that manufacture or utilize this compound and related long-chain PFAS are significant point sources of its release into the environment. These releases can occur through direct discharge of untreated or inadequately treated wastewater into surface water bodies. Emissions to the air from manufacturing processes also contribute to its environmental distribution. The U.S. Environmental Protection Agency (EPA) has recognized the significance of these industrial releases by adding this compound (PFDA-Na) to the Toxics Release Inventory (TRI) for the 2025 reporting year, which will mandate that facilities in designated sectors report their releases of this chemical fbm.comtrinityconsultants.com. This indicates a formal acknowledgment of industrial discharges as a key pathway for this compound entering the environment. Studies have detected high levels of PFDA in surface water and sediment in proximity to industrial areas acs.org.

Table 1: Reported Concentrations of Perfluorodecanoic Acid (PFDA) in Industrial and Municipal Wastewater

Sample TypeLocation/StudyConcentration Range (ng/L)Reference
Wastewater EffluentNevada, USA (2012-2021)Significant decline observed over time acs.org
Industrial Wastewater EffluentTaiwanUp to 11,300 ng/L acs.org
Surface Water near Industrial SourceUnited StatesUp to 34,800 ng/L acs.org

This compound and its precursors have been incorporated into a variety of consumer products to impart desirable properties such as water, stain, and grease resistance. These products include textiles, paper-based food contact materials, carpets, and ski wax epa.gov. The entire life cycle of these products, from their use to their disposal, contributes to the release of this compound into the environment. During the use phase, the compound can be released from products into indoor environments and subsequently into wastewater through cleaning and laundering. At the end of a product's life, its disposal in landfills can lead to the leaching of this compound into landfill leachate, which may then contaminate groundwater or be sent to wastewater treatment plants service.gov.ukenviroscienceinc.com.

Wastewater treatment plants (WWTPs) are not designed to remove persistent chemicals like this compound and often act as conduits for their release into the environment epa.gov. The compound enters WWTPs from both industrial and domestic sources. While some portion of the chemical may partition to the sludge (biosolids) during treatment, a significant amount remains in the liquid effluent that is discharged into surface waters. Studies have consistently detected PFDA in both the influent and effluent of WWTPs acs.orgpfascentral.orgstowa.nl. Furthermore, the application of biosolids, the solid organic matter produced during wastewater treatment, as an agricultural fertilizer can introduce this compound directly to terrestrial environments, potentially contaminating soil and groundwater, and allowing for uptake by crops service.gov.uk.

Table 2: Concentrations of Perfluorodecanoic Acid (PFDA) in Wastewater Treatment Plant Media

MatrixLocation/StudyConcentration RangeReference
Wastewater EffluentNevada, USADeclining trend from 2012-2020 acs.org
Wastewater EffluentVirginia, USAMonitored in secondary effluent acs.org
BiosolidsIrelandDetected in all 7 WWTPs studied bham.ac.uknih.gov
Sewage SludgeNetherlands~10–100 µg/kg dry matter stowa.nl

Aqueous film-forming foams (AFFF) are highly effective fire suppressants used to combat flammable liquid fires, particularly at military bases, airports, and firefighter training facilities nih.gov. Some AFFF formulations have been found to contain this compound torhoermanlaw.comtrulaw.com. The use of these foams in training exercises and emergency responses has led to significant contamination of soil and groundwater at these sites service.gov.ukresearchgate.net. The release of AFFF directly to the environment results in high concentrations of this compound and other PFAS, creating long-term contamination sources that can migrate through soil to contaminate underlying aquifers.

Environmental Compartmentalization and Distribution

Once released, this compound is subject to various transport processes that distribute it across different environmental compartments.

While this compound itself is not highly volatile, its precursors, such as fluorotelomer alcohols, can be transported long distances in the atmosphere. These precursor compounds can then degrade in the atmosphere to form PFDA, which is subsequently deposited to terrestrial and aquatic environments through wet (rain and snow) and dry deposition researchgate.netrsc.org. This long-range atmospheric transport is a key mechanism for the contamination of remote regions, such as the Arctic, where there are no direct sources of these chemicals pops.int. Modeling studies have shown that atmospheric transport of directly emitted PFDA can also contribute to its presence in terrestrial environments far from its sources researchgate.net. Atmospheric concentrations of PFDA have been measured in the picogram per cubic meter (pg/m³) range in various locations, including remote areas epa.govmeti.go.jp.

Table 3: Atmospheric Concentrations of Perfluorodecanoic Acid (PFDA) and Related Precursors

CompoundLocationConcentration Range (pg/m³)Reference
PFDAUrban Air (UK)~3.4 pg/m³ epa.gov
C9-C14 PFCAsArctic Air<0.03 to 8 pg/m³ service.gov.uk
10:2 Fluorotelomer Alcohol (precursor)Arctic Air1.9 - 17 pg/m³ pops.int

Aquatic System Distribution (Surface Water, Groundwater, Marine Environments)

The presence of PFDA in aquatic systems is a global concern, with detection in surface waters, groundwater, and marine environments. Its distribution is closely linked to sources such as industrial discharges, wastewater treatment plant effluents, and runoff from contaminated sites. researchgate.netwikipedia.org

Surface Water: PFDA has been identified in various surface water bodies, often in proximity to industrial areas or locations where aqueous film-forming foams (AFFF) have been used for firefighting. For instance, elevated PFDA concentrations ranging from 30 to 113 ng/L were found in a river in Georgia near a wastewater land application system associated with carpet manufacturing. epa.gov In another study, surface water at U.S. military sites showed PFDA detections in 52% of samples, with a median concentration of 0.067 ng/L and a maximum of 3.20 ng/L. epa.gov

Groundwater: As a mobile and persistent compound, PFDA can leach from contaminated soils into groundwater, posing a risk to drinking water supplies. itrcweb.org While specific concentrations for this compound are not always singled out in broad PFAS studies, data for PFDA indicates its presence. For example, at 10 U.S. military installations, PFDA was detected in groundwater, though specific concentration ranges for this medium were not detailed in the provided summary table. epa.gov The transport of PFAS in groundwater is largely driven by advection, the flow-related movement of compounds within the water. ny.govny.gov

Marine Environments: The ultimate sink for many persistent pollutants, including PFDA, is the marine environment. PFAS have been detected in oceans globally. researchgate.net PFDA, along with other PFAS, has been found in the tissues of marine life, indicating its bioaccumulative potential in aquatic food webs. researchgate.netnih.gov

Table 1: Reported Concentrations of Perfluorodecanoic Acid (PFDA) in Aquatic Environments
EnvironmentLocation/SourceConcentration RangeReference
Surface Water (River)Near carpet manufacturing site, Georgia, USA30 - 113 ng/L epa.gov
Surface Water10 U.S. Military SitesMedian: 0.067 ng/L; Max: 3.20 ng/L epa.gov
Surface WaterAlbany, New York, USANon-detect to 8.39 ng/L epa.gov

Terrestrial System Distribution (Soil and Sediment Matrices)

Soils and sediments act as significant reservoirs for PFDA, accumulating the compound from atmospheric deposition, land application of contaminated biosolids, and direct industrial releases. researchgate.net

Soil: PFDA contamination in soil is a critical concern as it represents a long-term source for groundwater and surface water contamination through leaching. itrcweb.org In agricultural fields in Alabama where wastewater treatment sludges were applied, PFDA was the most highly concentrated PFAS, with a maximum level of 990 ng/g. epa.gov At U.S. military sites, PFDA was detected in 67% of surface soil samples, with a maximum concentration of 15.0 ng/kg. epa.gov The sorption of PFDA to soil is strongly influenced by the soil's organic carbon content; higher organic carbon leads to greater sorption. researchgate.net

Sediment: In aquatic environments, sediments serve as a sink for PFAS. PFDA adsorbs to sediment particles, with partitioning behavior influenced by the compound's hydrophobicity and the sediment's characteristics. At the aforementioned military sites, PFDA was found in 48.5% of sediment samples, reaching a maximum concentration of 59.0 ng/kg. epa.gov

Table 2: Reported Concentrations of Perfluorodecanoic Acid (PFDA) in Terrestrial Systems
MatrixLocation/SourceConcentration RangeReference
SoilAgricultural fields with sludge application, Alabama, USAMaximum: 990 ng/g epa.gov
Surface Soil10 U.S. Military SitesMedian: 0.980 ng/kg; Max: 15.0 ng/kg epa.gov
Subsurface Soil10 U.S. Military SitesMedian: 1.40 ng/kg; Max: 9.40 ng/kg epa.gov
Sediment10 U.S. Military SitesMedian: 1.90 ng/kg; Max: 59.0 ng/kg epa.gov

Inter-Media Transport and Exchange Dynamics

The movement of PFDA between air, water, and soil is governed by a complex set of physical and chemical processes. These dynamics determine its ultimate environmental fate and the potential for exposure.

Soil-Water Partitioning and Sorption Mechanisms

The distribution of PFDA between soil or sediment and water is described by the soil-water partitioning coefficient (Kd). For long-chain PFAS like PFDA, hydrophobicity is a primary driver for sorption. acs.org The long fluorinated carbon chain tends to repel water and associate with organic matter in soil. researchgate.net

Several factors influence the Kd value for PFDA:

Chain Length: Sorption increases with the length of the perfluorinated carbon chain. PFDA, with its nine-carbon chain, exhibits stronger sorption than shorter-chain PFAS. acs.org

Soil Organic Carbon (OC): The Kd values for PFAS are positively correlated with the organic carbon content of the soil. researchgate.netnih.gov PFDA was found to be irreversibly adsorbed to high-OC soil. researchgate.net

Solution pH: The sorption of PFAS generally increases as the pH of the soil solution decreases. researchgate.netacs.org At lower pH, some soil surfaces may become more positively charged, increasing electrostatic attraction with the anionic PFDA molecule.

The primary sorption mechanisms for long-chain PFAS are hydrophobic interactions, while electrostatic interactions can also play a role depending on soil chemistry and pH. nih.gov

Groundwater Mobility and Retardation Phenomena

The mobility of PFDA in groundwater is inversely related to its tendency to sorb onto aquifer materials. Processes that cause PFDA to partition from the mobile aqueous phase to the immobile solid phase result in retardation, which slows its movement relative to the groundwater flow velocity. gsienv.com

The retardation factor (R) quantifies this phenomenon. A higher retardation factor indicates slower contaminant movement. gsienv.com Due to its longer chain length and greater sorption potential compared to compounds like PFOA, PFDA is expected to have a higher retardation factor and thus be less mobile in groundwater. gsienv.com

Air-Water Exchange and Volatile Precursor Transport

While PFDA itself has a very low vapor pressure and is not considered volatile, its presence in remote regions like the Arctic is explained by the long-range atmospheric transport of its volatile precursors. ny.govitrcweb.orgresearchgate.net

Chemicals such as fluorotelomer alcohols (FTOHs) are emitted into the atmosphere from industrial sources. nih.gov These volatile precursors can travel long distances before they are oxidized in the atmosphere to form persistent terminal compounds, including PFDA. itrcweb.orgresearchgate.netrsc.org This newly formed PFDA is then removed from the atmosphere through wet (rain, snow) and dry deposition, contaminating soil and water bodies far from the original emission source. itrcweb.orgrsc.org

Furthermore, due to its surfactant properties, PFDA that is already in water bodies will accumulate at the air-water interface. researchgate.netnih.gov This phenomenon can influence its transport within the vadose zone and potentially enhance its removal from water during certain treatment processes like aeration. researchgate.net

Environmental Fate, Persistence, and Degradation Research

Abiotic Transformation Pathways in Environmental Matrices

While highly resistant to natural degradation, research has explored abiotic (non-biological) methods to induce the transformation of PFDA. These studies often involve engineered systems with conditions not typically found in the natural environment.

Advanced photolytic processes have shown some success in degrading PFDA. One study investigated the photochemical decomposition of perfluorodecanoic acid in water using vacuum ultraviolet (VUV) light. The research demonstrated that VUV irradiation could decompose PFDA. The degradation was significantly enhanced by the addition of persulfate (S₂O₈²⁻) or sulfide (B99878) (S²⁻) ions. The mechanism with persulfate involves the generation of sulfate (B86663) radicals (SO₄⁻•) which initiate oxidation. In contrast, sulfide ions enhance the reduction pathway mediated by aqueous electrons (eₐₙ⁻). A key finding was the stepwise formation of shorter-chain perfluorocarboxylic acids (PFCAs) as degradation products. wikipedia.org

Further research into the direct photolysis of various PFCAs, including PFDA, at a wavelength of 222 nm has shown enhanced degradation compared to conventional 254 nm irradiation. acs.org This process also results in the formation of shorter-chain PFCAs. acs.org

Table 2: Research Findings on Photolytic Degradation of PFDA

Study Condition Key Findings Degradation Products Reference
VUV light irradiation PFDA decomposition observed. Shorter-chain PFCAs wikipedia.org
VUV with Persulfate (S₂O₈²⁻) Significantly enhanced photo-decomposition and defluorination via oxidation by sulfate radicals. Shorter-chain PFCAs wikipedia.org
VUV with Sulfide (S²⁻) Enhanced degradation through a reduction pathway involving aqueous electrons. Shorter-chain PFCAs wikipedia.org
222 nm UV irradiation Enhanced photolysis compared to 254 nm UV light. Shorter-chain PFCAs acs.org

Advanced Oxidation Processes (AOPs) and Advanced Reduction Processes (ARPs) are being investigated for the treatment of PFAS-contaminated water. For long-chain PFCAs like PFDA, electrochemical oxidation has been shown to be effective under optimized conditions. researchgate.net These processes typically involve the generation of highly reactive species, such as hydroxyl radicals or sulfate radicals, which can break down the persistent PFAS molecules. researchgate.net

Reductive defluorination is another promising pathway. This process involves the use of powerful reducing agents, such as hydrated electrons, to break the C-F bonds. mdpi.com Technologies like reductive defluorination using UV light and specific reagents have demonstrated the ability to break down the carbon-fluorine chain linearly, progressively shortening the molecule. youtube.com

Table 3: Examples of Chemical Oxidation/Reduction Techniques for PFAS

Technique Description Efficacy for Long-Chain PFCAs
Electrochemical Oxidation Uses an electric current to generate powerful oxidizing agents at an electrode surface. Effective under optimized conditions. researchgate.net
Sulfate Radical-Based AOPs Generates sulfate radicals (SO₄⁻•) to oxidize contaminants. Shown to be effective for some PFCAs. researchgate.net
Reductive Defluorination Utilizes strong reducing agents like hydrated electrons to break C-F bonds. Demonstrated to break down the perfluoroalkyl chain. mdpi.comyoutube.com

Biotic Transformation and Biodegradation Studies

The potential for microbial degradation of sodium perfluorodecanoate is extremely limited due to the inherent stability of the perfluorinated chain.

Research has consistently shown that perfluorinated acids like PFDA are highly resistant to microbial degradation under both aerobic and anaerobic conditions. nih.govnih.gov The lack of a non-fluorinated portion on the alkyl chain means there is no point of attack for common microbial enzymes. wikipedia.org While some studies have shown limited biotransformation of certain polyfluorinated substances (which contain some C-H bonds), these pathways are not applicable to perfluorinated compounds like PFDA.

Studies investigating the biodegradation of PFAAs have generally concluded that they are recalcitrant. nih.gov The primary limitation is the high energy of the C-F bond and the inability of microbial enzymes to catalyze its cleavage. While some research has explored the potential of specific microbial strains on other PFAS, significant biodegradation of PFDA has not been demonstrated. researchgate.netacs.org The consensus in the scientific community is that natural biodegradation of this compound does not occur at any meaningful rate in the environment. regulations.govepa.gov

Long-Term Environmental Persistence and Sinks

The chemical structure of this compound, characterized by a fully fluorinated ten-carbon chain, makes it exceptionally resistant to environmental degradation processes such as hydrolysis, photolysis, and biodegradation. wikipedia.orgepa.gov This high level of persistence, a hallmark of "forever chemicals," means that once released, PFDA remains in the environment for extended periods, leading to its accumulation in various environmental compartments that act as long-term sinks. nih.gov

Aquatic environments, including rivers, lakes, and oceans, serve as primary reservoirs for PFDA and other PFAS. nih.govnih.gov Due to their chemical properties, these compounds partition between water and solid phases, with sediments becoming a significant long-term sink. nih.govacs.org

Studies have consistently detected PFDA in surface sediments and sediment cores from various aquatic systems. sigmaaldrich.com For instance, in Lake Ontario, PFDA was detected in all 26 surface sediment samples analyzed, with concentrations showing an increasing trend from older to more recently deposited sediments, reflecting historical production and use. sigmaaldrich.com The accumulation in sediment is influenced by factors such as the organic carbon content and the mineral composition of the sediment. mdpi.comresearchgate.net While hydrophobic interactions with organic matter play a role, electrostatic interactions with mineral components like iron and lead have also been shown to be significant for PFAS sorption. mdpi.comresearchgate.net

The partitioning of PFDA between sediment and water is described by the sediment-water partitioning coefficient (Kd). For perfluoroalkyl carboxylates (PFCAs), log Kd values have been estimated to be in the range of 0.6–2.3 L kg−1. mdpi.comresearchgate.net Sediments act not only as a sink but also as a potential long-term source of contamination to the overlying water column and aquatic biota. integral-corp.comnih.gov Benthic organisms can be exposed to PFDA through sediment ingestion, leading to bioaccumulation and potential biomagnification in aquatic food webs. nih.govacs.org Biota-sediment accumulation factors (BSAFs) are used to quantify this relationship, and PFDA is among the PFAS for which BSAF data has been compiled. nih.gov

Environmental ReservoirKey Accumulation ProcessInfluencing FactorsMeasured Concentrations/CoefficientsSignificance
Aquatic Sediments Sorption from water columnOrganic carbon content, Mineralogy (Fe, Pb, etc.), pHlog Kd (PFCAs): 0.6–2.3 L kg−1 mdpi.comresearchgate.netActs as a major long-term sink and a secondary source for aquatic ecosystems. integral-corp.comnih.gov
Surface Water Direct discharge, runoff, atmospheric deposition, precursor transformationProximity to industrial/urban sources, wastewater effluentng L−1 to µg L−1 range globally nih.govPrimary transport medium and a direct source for drinking water contamination. nih.gov
Groundwater Leaching from contaminated soils, infiltration from surface waterSoil properties, AFFF contamination plumesHighly variable, can reach high levels at contaminated sites. researchgate.netA persistent source of drinking water contamination due to slow movement and lack of degradation. researchgate.net
Aquatic Biota Bioaccumulation from water and diet (benthic organisms)Trophic level, species-specific physiology, PFAS chain lengthBSAFs: Data available for various taxonomic classes nih.govRepresents a key exposure pathway to higher trophic levels, including humans. nih.govacs.org

Low permeability geological formations, such as clay and silt layers, can act as significant long-term reservoirs for persistent contaminants like PFDA. epa.gov These formations are characterized by very slow water movement, meaning that once contaminants enter the porous matrix, they are sequestered for extended periods. lumenlearning.com

The primary mechanism for the entry of dissolved contaminants into these formations from more permeable layers (like sand or gravel aquifers) is matrix diffusion. epa.gov This process involves the slow movement of chemicals from an area of higher concentration (the aquifer) into the porewater of the low-permeability material. epa.gov Over time, a substantial mass of PFDA can accumulate within these clay or silt layers.

Once the primary source of contamination in the more permeable aquifer is removed, the concentration gradient reverses, and the contaminants begin to slowly diffuse back out of the low-permeability formation. This phenomenon, known as "back diffusion," creates a persistent, low-level secondary source of contamination that can continue to pollute groundwater for decades or even longer. epa.gov The extreme persistence of PFDA means it will not degrade within these formations, making back diffusion a particularly challenging issue for long-term groundwater remediation efforts at contaminated sites. nih.gov The complex pore structure and sorptive properties of clays (B1170129) can further retard the movement of PFDA, enhancing its retention and prolonging its release over geological timescales. researchgate.net

Ecological Impacts and Bioaccumulation Research

Bioaccumulation and Bioconcentration in Aquatic Organisms

The bioaccumulative nature of PFAS, including long-chain variants like PFDA, is a significant environmental concern. mdpi.com Bioaccumulation refers to the uptake and retention of a contaminant by an organism from all exposure routes, including diet, water, and dermal contact, and is quantified by the bioaccumulation factor (BAF). nih.govresearchgate.net Bioconcentration, measured by the bioconcentration factor (BCF), specifically considers contaminant uptake from the dissolved phase. nih.gov A substance is generally considered bioaccumulative if its BCF or BAF value in aquatic species is greater than 2000. mdpi.com

Laboratory studies with invertebrates have demonstrated that the bioaccumulation of PFAS is dependent on the exposure concentration. nih.govresearchgate.net For instance, a 56-day study on green mussels (Perna viridis) exposed to a concentration range of 1–10 μg/L showed that PFDA has a high bioaccumulation factor. nih.govresearchgate.net Research also indicates that the sensitivity of the bioaccumulation factor to changes in exposure concentration is positively related to the perfluorinated chain length, meaning the bioaccumulation of long-chain PFAS like PFDA is more significantly affected by concentration changes than that of short-chain PFAS. nih.govresearchgate.net

The uptake of perfluoroalkyl acids (PFAAs) in aquatic organisms occurs through various pathways, with dietary exposure and waterborne exposure being the most significant. In fish, such as the green eel goby, evidence suggests that PFAAs are predominantly accumulated through dietary intake, as indicated by higher concentrations found in the intestine. snu.ac.kr In contrast, for bivalves like oysters, elevated concentrations in both the gills and intestine suggest that both waterborne and dietary exposures are important uptake routes. snu.ac.kr

Once absorbed, the distribution of PFAS within an organism is not uniform. Studies on crucian carp have shown that PFAS tend to bind to proteins rather than accumulate in lipid-rich tissues. acs.org The primary mechanism for the accumulation of perfluorinated carboxylic acids (PFCAs) and perfluorinated sulfonic acids (PFSAs) in the blood is sorption to serum albumin. acs.org Analysis of relative body burdens demonstrated that over 90% of the total amount of PFAS in the organism is found in the blood, gonads, and muscle. acs.org

The accumulation of PFAAs in aquatic ecosystems shows considerable variation among different species, influenced by factors such as diet, feeding behavior, habitat, and physiological differences. mdpi.comnih.govsnu.ac.kr For example, a study on the west coast of South Korea found that PFOS was the dominant PFAA in fish and shrimp, whereas other compounds were more prevalent in gastropods and crabs. snu.ac.kr

Generally, more mobile aquatic organisms like fish and shrimp tend to exhibit higher concentrations of PFAAs compared to benthic species with limited motility, such as bivalves and crabs. snu.ac.kr Species-specific differences in PFAS profiles among crustaceans are thought to reflect variations in diet and feeding habits between benthic and pelagic invertebrates. nih.gov The trophic level of an organism is also a key determinant in the biomagnification of PFAS, with concentrations often increasing from prey to predator for compounds with carbon chain lengths between C8 and C14. nih.gov

Table 1: Interspecies Variability in Dominant PFAAs This table illustrates the different dominant PFAAs found in various aquatic organisms from the west coast of South Korea.

Species Group Dominant PFAA Compound(s)
Fish PFOS
Shrimp PFOS
Bivalve PFBS, PFPeA, PFOA
Crab PFPeA
Gastropod PFPeA

Data sourced from Yoo et al., 2014. snu.ac.kr

Bioaccumulation and Bioconcentration in Terrestrial Ecosystems

PFAS can migrate from release points into terrestrial systems, where they can be taken up by plants and subsequently transferred to wildlife and humans through the food chain. itrcweb.org The bioaccumulation potential of these compounds in terrestrial organisms is an area of active research, with studies focusing on both plant and animal life.

The uptake and distribution of PFAS within plants are influenced by the compound's chain length and the plant's physiology. researchgate.netkorea.ac.kr Long-chain PFAS (with eight or more carbons), such as PFDA, generally show greater accumulation in plant roots. researchgate.netkorea.ac.kr In contrast, short-chain PFAS (with seven or fewer carbons) are more readily transported to the shoots. researchgate.netkorea.ac.kr The translocation of PFAS from root to shoot is negatively correlated with the compound's chain length and molecular volume. researchgate.netnih.gov

The structure of the plant root plays a critical role in this process. For example, PFAS are more easily transferred from roots to leaves in radishes compared to pak choi, a difference attributed to the lack of Casparian strips in radish roots. nih.gov The Casparian strip acts as a barrier, and its absence allows for more efficient translocation. researchgate.netnih.gov PFAS can also be absorbed through the leaves and subsequently translocated to the roots, with longer-chain compounds showing a higher potential for this type of translocation. nih.gov

Table 2: PFAS Distribution in Plants Based on Chain Length This table summarizes the general accumulation patterns of PFAS in plants as observed in hydroponic studies.

PFAS Chain Length Primary Accumulation Site Translocation to Shoots
Short-chain (≤ C7) Shoots High
Long-chain (≥ C8) Roots Low

Data sourced from Wang et al., 2022 and Li et al., 2024. researchgate.netnih.gov

Diet appears to be a primary driver of PFAS accumulation patterns in terrestrial invertebrates. nih.govresearchgate.net Studies have shown that herbivorous invertebrates accumulate both long-chain and, to a lesser extent, short-chain PFAS. nih.govresearchgate.net In contrast, carnivorous invertebrates, such as spiders, tend to accumulate only long-chain PFAS. nih.govresearchgate.net This difference is likely due to the varying PFAS profiles in their respective food sources (plants for herbivores vs. other invertebrates for carnivores). nih.gov

The PFAS profiles in soil and invertebrates are often dominated by compounds like PFOA and PFOS. nih.gov However, the accumulation of PFAS in these organisms is not always directly related to the concentrations found in the soil, highlighting the complexity of bioavailability in the terrestrial environment. nih.gov

Ecological Risk Assessment Methodologies

Ecological risk assessment (ERA) for PFAS is a developing field aimed at evaluating the potential adverse effects of these chemicals on ecosystems. nih.govnih.gov The process typically involves problem formulation, exposure assessment, and hazard or effects analysis. nih.gov However, a significant challenge in conducting ERAs for the vast majority of PFAS, including sodium perfluorodecanoate, is the lack of sufficient data. nih.govnih.gov

Current risk assessment activities are often based on information from a few well-studied compounds like perfluorooctane (B1214571) sulfonate (PFOS) and perfluorooctanoic acid (PFOA). nih.govnih.gov There is a pressing need to develop comprehensive data for other PFAS to support both prospective and retrospective risk assessments. nih.gov Key research needs include generating empirical physicochemical property data, identifying susceptible species and toxicity endpoints, and developing predictive models for bioaccumulation and biomagnification. nih.gov Addressing these gaps will require integrated, cross-disciplinary approaches to better understand and manage the ecological risks posed by the entire class of PFAS compounds. nih.gov

Development of Ecological Exposure Scenarios

Ecological exposure scenarios for this compound are modeled based on the behavior of long-chain perfluorocarboxylic acids (PFCAs). These scenarios trace the compound's journey from its sources through various environmental compartments to its eventual contact with ecological receptors.

Sources of Environmental Release The production and use of PFAS have led to their release into the environment through several waste streams. nih.gov Key sources for this compound and other PFCAs include:

Industrial Facilities: Releases can occur via wastewater discharges, stack emissions, and the disposal of manufacturing wastes. ny.govenviro.wiki Air emissions can lead to the deposition of these compounds onto soil and surface water. ny.gov

Wastewater Treatment Plants (WWTPs): WWTPs are significant conduits for PFAS into the aquatic environment. researchgate.net

Landfills: The disposal of industrial and consumer products containing PFAS is a major source. enviro.wiki Leachate from unlined or compromised landfills can directly contaminate soil and groundwater. ny.gov

Use of Aqueous Film-Forming Foam (AFFF): Historically used for fire suppression, AFFF contains a variety of PFAS that have contaminated soil and water at fire training sites. nih.govregulations.gov

Environmental Fate and Transport Once released, the environmental fate of this compound is governed by its chemical properties and various transport processes.

Persistence and Transport: PFDA is resistant to environmental degradation processes such as hydrolysis, photolysis, and biodegradation, leading to its persistence. wikipedia.orgregulations.gov This stability allows for long-range transport from its sources. canada.ca Volatile precursor compounds can be transported atmospherically and later degrade into persistent PFCAs like PFDA in remote locations, including the Arctic. canada.catandfonline.com PFAS released to the air can exist in the vapor phase or bound to particles, eventually being deposited on land and water through wet and dry deposition. nih.govregulations.gov

Partitioning and Mobility: In soil and water, the behavior of this compound is complex. As a surfactant, its molecule has a hydrophilic "head" and a hydrophobic "tail," causing it to accumulate at interfaces between air and water or water and sediment. ny.govitrcweb.org Its mobility in soil varies; PFDA is considered moderately mobile. regulations.gov It can leach from soil into groundwater, particularly during precipitation events, posing a risk to underlying aquifers. itrcweb.org

Plant Uptake: Studies have demonstrated that long-chain PFCAs can be taken up from the soil by plants. One study estimated a grass-soil accumulation factor of 0.10 for PFDA in a field amended with biosolids. regulations.gov

Assessment of Ecosystem-Level Disturbances

The persistence and surfactant properties of this compound drive its accumulation in living organisms, leading to potential toxic effects that can disturb ecosystems.

Bioaccumulation and Biomagnification Bioaccumulation is the process where the concentration of a chemical in an organism exceeds that in its surrounding environment. Long-chain PFCAs, including PFDA, have a significant potential to bioaccumulate. nih.govtandfonline.com

Aquatic Ecosystems: Studies have shown that long-chain PFAS bioaccumulate in aquatic food webs, with concentrations often increasing at higher trophic levels (biomagnification). tandfonline.comnih.gov The potential for PFDA to bioaccumulate in aquatic organisms is considered high compared to many other PFAS. regulations.gov Research in a St. Lawrence River food web found that long-chain PFCAs (C10-C13) were very bioaccumulative and biomagnifying, with bioaccumulation factors (BAFs) exceeding 5,000 and trophic magnification factors (TMFs) greater than 1. fosan.org In some aquatic-terrestrial food webs, PFDA has shown biomagnification factors as high as 27. researchgate.net

Terrestrial Ecosystems: Sampling near contaminated sites has revealed that terrestrial mammals can accumulate high concentrations of long-chain PFAS. environment.govt.nz

Bioaccumulation of Perfluorodecanoate (PFDA) in Various Organisms

Organism TypeFindingStudy Location/TypeSource
FishLong-chain PFCAs (C10-C13) are very bioaccumulative and biomagnifying.St. Lawrence River Food Web fosan.org
Aquatic Food WebsBiomagnification factor (BMF) for PFDA reported as high as 27.Aquatic-Terrestrial Food Webs researchgate.net
Aquatic OrganismsHigh bioaccumulation potential compared to other PFAS.Toxicological Review Data regulations.gov
GeneralConsidered persistent and bioaccumulative.General Chemical Profile nih.gov

Ecotoxicological Effects Laboratory studies and field observations have documented a range of adverse effects of long-chain PFCAs on organisms, suggesting the potential for ecosystem-level impacts. It is generally proposed that longer-chain PFAS, such as PFDA, pose greater toxicity than their shorter-chain counterparts. nih.govmdpi.com

Aquatic Organisms: Documented effects in aquatic life include reproductive and developmental issues in fish whose parents were exposed to low concentrations (1-10 µg/L) of PFAS. environment.govt.nz A Canadian ecological screening assessment concluded that long-chain PFCAs present a risk of harm to the environment, citing their persistence, bioaccumulation, and potential to cause effects like reduced fertility and estrogenic impacts on fish. canada.ca

Apex Predators: Because of biomagnification, sea birds and marine mammals are particularly at risk and have been shown to accumulate high concentrations of these compounds. environment.govt.nz

Documented Ecotoxicological Effects of Long-Chain PFCAs (including PFDA)

Organism GroupObserved EffectSource
FishReproductive and developmental effects (e.g., infertility, reduced fry survival). environment.govt.nz
FishConsidered to have effects of concern, including estrogenic effects and reduced fertility over generations. canada.ca
General Aquatic LifeLonger-chain PFAS (like PFDA) are proposed to pose greater toxicity than shorter-chain compounds. nih.govmdpi.com

Advanced Analytical Methodologies for Environmental and Biological Matrices

Sample Preparation and Extraction Techniques

The initial and most critical step in the analysis of sodium perfluorodecanoate is the effective extraction of the analyte from the sample matrix. The choice of extraction technique is paramount to achieving high recovery rates and minimizing matrix interference.

Solid Phase Extraction (SPE) is a widely employed technique for the extraction and pre-concentration of PFDA from aqueous samples. mdpi.com This method utilizes a solid sorbent to selectively adsorb the analyte from the liquid sample, after which the analyte is eluted with a small volume of an appropriate solvent. Polymeric sorbents, such as weak anion exchange (WAX) and hydrophilic-lipophilic balance (HLB) cartridges, have demonstrated high recovery rates for PFDA in water, soil, and sediment samples, with recoveries often ranging from 85% to over 111%. mdpi.com The versatility of SPE allows for the processing of various sample volumes and can be automated to increase sample throughput. nih.govselectscience.net

Liquid-Liquid Extraction (LLE) serves as an alternative method for sample preparation, particularly for matrices where SPE may be less effective. mdpi.com LLE involves the partitioning of the analyte between two immiscible liquid phases. youtube.com While it can be a simpler and more cost-effective technique, LLE may be less efficient for polar compounds like PFDA and can be more labor-intensive. mdpi.com A novel approach involving a two-step LLE process followed by ion chromatography has been proposed as a cost-effective alternative to traditional SPE-LC-MS/MS methods for the determination of perfluorooctanoic acid (PFOA), a related compound, and this methodology may hold promise for PFDA analysis as well. nih.gov

TechniquePrincipleCommon Sorbents/SolventsAdvantagesDisadvantages
Solid Phase Extraction (SPE)Selective adsorption of analyte onto a solid sorbent followed by elution. mdpi.comWeak Anion Exchange (WAX), Hydrophilic-Lipophilic Balance (HLB) mdpi.comHigh recovery rates, high pre-concentration factor, potential for automation. mdpi.comnih.govCan be more expensive, potential for sorbent-analyte interactions affecting recovery.
Liquid-Liquid Extraction (LLE)Partitioning of analyte between two immiscible liquid phases. youtube.comVarious organic solvents (e.g., methanol). lcms.czSimpler, cost-effective. mdpi.comCan be less efficient for polar compounds, more labor-intensive, may generate more solvent waste. mdpi.com

The analysis of this compound in complex matrices such as soil, sediment, sludge, and biological tissues presents unique challenges due to the presence of interfering substances. nih.govchromatographyonline.com These matrix components can co-elute with the analyte, leading to signal suppression or enhancement in mass spectrometry-based detection methods. nih.govchromatographyonline.com

To mitigate these matrix effects, specific sample preparation procedures are necessary. For solid samples like soil and sediment, methods often involve an initial extraction with a suitable solvent, followed by a clean-up step using techniques like dispersive solid-phase extraction (dSPE). nih.gov This approach helps to remove interfering components before instrumental analysis, leading to more accurate and reproducible results. nih.gov In biological samples, such as human plasma, micro-solid phase extraction (μ-SPE) has been shown to be advantageous as it combines extraction and concentration in a single step with no additional sample clean-up, effectively removing significant matrix interferences. nih.gov

The use of stable isotopically labeled internal standards is a common and effective strategy to compensate for matrix effects. chromatographyonline.com These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. By adding a known amount of the labeled standard to the sample before extraction, any loss of analyte during sample preparation or signal suppression/enhancement during analysis can be corrected for. chromatographyonline.com

A robust Quality Assurance/Quality Control (QA/QC) program is essential for generating reliable and defensible data in the analysis of this compound and other PFAS. itrcweb.org This program should encompass all stages of the analytical process, from sample collection to data reporting. epa.gov

Key components of a QA/QC program for PFAS analysis include:

Method Blanks: Analyzing a sample of the extraction solvent and reagents to ensure they are free from contamination.

Field Blanks: Collecting and analyzing a sample of analyte-free water that has been exposed to the sampling environment to check for contamination during sample collection. itrcweb.org

Spiked Samples (Matrix Spikes): Adding a known amount of the analyte to a real sample to assess the method's accuracy and the potential for matrix effects. itrcweb.org

Duplicate Samples: Analyzing two separate aliquots of the same sample to assess the precision of the method. itrcweb.org

Certified Reference Materials (CRMs): Analyzing a material with a known and certified concentration of the analyte to verify the accuracy of the analytical method.

Adherence to established analytical methods, such as those published by the U.S. Environmental Protection Agency (EPA), and participation in inter-laboratory comparison studies are also crucial for ensuring data quality. nih.gov

QC Sample TypePurposeFrequency
Method BlankAssess laboratory contamination.One per extraction batch. itrcweb.org
Field BlankAssess contamination during sampling. itrcweb.orgAs required by the sampling plan. itrcweb.org
Matrix SpikeAssess method accuracy and matrix effects. itrcweb.orgOne per extraction batch. itrcweb.org
Duplicate SampleAssess method precision. itrcweb.orgOne per extraction batch. itrcweb.org

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate this compound from other components in the sample extract before detection. The choice of chromatographic method significantly impacts the sensitivity, resolution, and speed of the analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of PFAS analysis, including for this compound. mdpi.comnih.gov HPLC systems utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The differential partitioning of analytes between the mobile and stationary phases results in their separation.

For the analysis of PFDA, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, typically consisting of methanol or acetonitrile and water, often with additives like ammonium acetate to improve peak shape and ionization efficiency. acs.org HPLC coupled with tandem mass spectrometry (LC-MS/MS) is considered a reference method for the determination of PFAS due to its high selectivity and sensitivity. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) and Ultra-Performance Liquid Chromatography (UPLC) represent significant advancements in liquid chromatography technology. These systems operate at much higher pressures than conventional HPLC, allowing for the use of columns packed with smaller particles (typically sub-2 µm). nih.gov

The use of smaller particles results in several key advantages for the analysis of this compound:

Increased Resolution: Sharper and narrower peaks, leading to better separation of closely eluting compounds.

Higher Sensitivity: Taller peaks provide better signal-to-noise ratios, enabling the detection of lower concentrations of the analyte.

Faster Analysis Times: The higher pressures and flow rates allow for significantly shorter run times, increasing sample throughput. nih.govwaters.com

UHPLC and UPLC systems, when coupled with high-resolution mass spectrometry, provide a powerful tool for both targeted and non-targeted analysis of PFAS, enabling the identification of a broader range of these compounds in environmental and biological samples. nih.govchromatographyonline.com

TechniqueTypical Particle SizeOperating PressureKey Advantages for PFDA Analysis
HPLC3-5 µmLowerRobust and widely available. nih.gov
UHPLC/UPLC<2 µmHigher (up to 15,000 psi) nih.govHigher resolution, increased sensitivity, faster analysis times. nih.gov

Mass Spectrometric Detection and Quantification

Mass spectrometry has become the principal analytical technique for the detection and quantification of per- and polyfluoroalkyl substances (PFAS), including this compound, due to its high sensitivity and selectivity. nih.gov This methodology allows for the precise measurement of these compounds in complex environmental and biological samples.

Tandem Mass Spectrometry (MS/MS) for Targeted Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the targeted analysis of specific PFAS compounds like this compound. nih.govresearchgate.net This technique offers high sensitivity and specificity, enabling the quantification of analytes at very low concentrations in intricate matrices. nih.gov The process involves the chromatographic separation of the compound of interest, followed by its ionization and subsequent mass analysis.

In MS/MS, a specific parent ion (precursor ion) corresponding to the mass of the target analyte is selected and fragmented in a collision cell. The resulting fragment ions (product ions) are then detected. This transition from a specific precursor ion to a specific product ion is highly characteristic of the analyte, which minimizes matrix interference and provides a high degree of confidence in the identification and quantification. researchgate.net This targeted approach is crucial for monitoring known PFAS compounds in clinical and environmental surveys. nih.gov

Table 1: Illustrative MS/MS Parameters for Perfluoroalkyl Carboxylic Acid Analysis (Negative Ion Mode)
Analyte (Example)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Perfluorooctanoic Acid (PFOA)4133694
Perfluorooctanoic Acid (PFOA)41316916
Perfluorooctane (B1214571) Sulfonate (PFOS)4999948
Perfluorooctane Sulfonate (PFOS)4998056

This table provides example parameters for well-studied PFAS compounds, illustrating the principles of precursor and product ion selection in targeted MS/MS analysis. The specific parameters for this compound would be determined during method development. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Non-Targeted Screening and Identification

While targeted MS/MS is effective for known compounds, the vast number of existing and emerging PFAS necessitates non-targeted approaches. epa.gov High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-Q-TOF), is a powerful tool for the discovery and identification of unknown PFAS in various samples. pfascentral.orgyoutube.comfrontiersin.org

HRMS instruments provide highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. chromatographyonline.com Non-targeted analysis (NTA) workflows using HRMS have been developed to screen for a wide range of PFAS. nih.govnih.gov These methods utilize unique characteristics of PFAS, such as a negative mass defect and specific fragmentation patterns, to tentatively identify novel fluorinated compounds that are not on standard target lists. pfascentral.org This approach has been instrumental in discovering hundreds of previously unidentified PFAS in environmental samples, commercial products, and biological fluids. epa.gov

Ionization Techniques (e.g., TurboIonSpray Ionization)

The analysis of perfluorinated compounds such as this compound by liquid chromatography-mass spectrometry predominantly utilizes electrospray ionization (ESI), often in the negative ion mode. researchgate.net Technologies like TurboIonSpray are enhanced versions of ESI that use heated gas to improve the desolvation of droplets, thereby increasing ionization efficiency and sensitivity.

Perfluoroalkyl carboxylic acids, including perfluorodecanoic acid, readily deprotonate to form stable negative ions ([M-H]⁻). Consequently, negative mode ESI is the preferred ionization method. researchgate.net This technique is highly effective for ionizing polar, thermally labile compounds like PFAS, making it an ideal interface between liquid chromatography and mass spectrometry for their analysis.

Emerging and Non-Conventional Analytical Approaches

Beyond traditional mass spectrometry, several emerging techniques are used to provide a more holistic view of PFAS contamination. These methods often focus on measuring total fluorine content as a surrogate for the entire class of PFAS compounds.

Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) Analysis

Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) are analytical parameters that measure the total amount of organically bound fluorine in a sample. qa-group.commeasurlabs.com These methods serve as a comprehensive indicator for the presence of all PFAS, including unknown or unidentifiable ones, thereby addressing the limitations of targeted analyses. eurofins.com

The most common technique for this analysis is Combustion Ion Chromatography (CIC). ifpmag.com In this process, organic fluorine compounds are isolated from the sample, combusted at high temperatures (900-1000°C) to break the strong carbon-fluorine bond, and converted into hydrogen fluoride (HF). ifpmag.comalsglobal.com The resulting fluoride is then captured and quantified using ion chromatography. alsglobal.com

Extractable Organic Fluorine (EOF): Refers to the fraction of organic fluorine that can be removed from a sample matrix using a solvent. teinstruments.comqa-group.com This is often used for solid samples and provides an indication of the bioavailable or leachable portion of PFAS contamination. qa-group.com EOF analysis has been proposed as a suitable screening method to detect elevated PFAS exposure in humans. nih.gov

Table 2: Comparison of TOF and EOF Analytical Approaches
ParameterTotal Organic Fluorine (TOF)Extractable Organic Fluorine (EOF)
Definition Measures the total amount of organically bound fluorine in a sample. qa-group.comMeasures the portion of organic fluorine that can be extracted from a sample using a solvent. qa-group.com
Principle Quantifies all organic fluorine compounds, regardless of structure. qa-group.comQuantifies organic fluorine compounds based on their solubility in the extraction solvent. qa-group.com
Primary Application Screening tool for total PFAS contamination in various matrices, including water and packaging. qa-group.comifpmag.comScreening tool for environmental samples like soil and sludge, and biological matrices. qa-group.comnih.gov
Common Technique Combustion Ion Chromatography (CIC). ifpmag.comSample extraction followed by Combustion Ion Chromatography (CIC).

Particle-Induced Gamma Ray Emission (PIGE) Spectroscopy

Particle-Induced Gamma-ray Emission (PIGE) spectroscopy is a nuclear analytical technique that has been adapted for the rapid and non-destructive screening of total fluorine. clu-in.orgresearchgate.net The method involves bombarding a sample with a beam of high-energy protons. serdp-estcp.mil These protons interact with fluorine-19 (¹⁹F) nuclei present in the sample, causing them to enter an excited state and subsequently emit gamma rays at specific energies. serdp-estcp.mil The intensity of these characteristic gamma rays is proportional to the total number of fluorine atoms in the sample.

PIGE is a high-throughput technique that can analyze hundreds of samples per day, making it an ideal screening tool. serdp-estcp.mil It has been successfully applied to measure total fluorine in diverse materials, including water, paper, and textiles. researchgate.netserdp-estcp.milaiche.org A primary limitation of PIGE is that it measures total elemental fluorine and cannot distinguish between different PFAS compounds or differentiate between organic and inorganic fluorine. researchgate.netserdp-estcp.mil Therefore, it is best used as a preliminary screening method to identify samples that may require further investigation with more specific techniques like LC-MS/MS. serdp-estcp.mil

Sensor-Based Detection Technologies and Electrochemical Methods

Sensor-based detection technologies and electrochemical methods are emerging as promising alternatives to traditional analytical techniques for monitoring this compound and other per- and polyfluoroalkyl substances (PFAS). These approaches offer several advantages, including potential for on-site analysis, rapid detection, high sensitivity, and cost-effectiveness compared to laboratory-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The development of these sensors is crucial for more frequent environmental testing and for providing real-time data to manage and mitigate PFAS contamination. nih.govrsc.org

Electrochemical sensors, in particular, are noted for their reliability and potential for miniaturization, making them suitable for portable devices. nih.govrsc.org However, since PFAS molecules like perfluorodecanoic acid (PFDA) are generally electrochemically inactive, indirect detection methods are often employed. rsc.orgrsc.org These strategies typically involve modifying an electrode surface with a material that can interact with the target analyte and produce a measurable signal. rsc.orgunc.edu

Graphene-Based Electrochemical Sensors

One area of research involves the use of nanomaterials to enhance sensor performance. A study reported the development of a graphene nanosheet-based electrochemical sensor for the detection of both perfluorooctanoic acid (PFOA) and PFDA. acs.orgnih.gov Graphene was chosen for its large surface area and excellent conductivity. acs.org The sensor demonstrated high sensitivity and low detection limits for PFDA. nih.gov Under optimized conditions, this sensor was successfully used to measure PFDA in various spiked environmental samples, including water, soil, and food items, showing good recovery and selectivity. acs.orgnih.gov

Key Performance Metrics of a Graphene-Based Sensor for PFDA

Parameter Value Reference
Analyte Perfluorodecanoic acid (PFDA) nih.gov
Sensitivity 29.58 µA·µM⁻¹·cm⁻² nih.gov
Limit of Detection (LOD) 16.6 nM nih.gov

Molecularly Imprinted Polymer (MIP) Sensors

To overcome the challenge of selectivity, especially in complex environmental matrices, molecularly imprinted polymers (MIPs) are increasingly being integrated into electrochemical sensors. nih.govrsc.org MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to the target analyte. rsc.orgresearchgate.net This "molecular imprinting" process creates high-affinity binding sites for the specific PFAS molecule, enhancing the sensor's selectivity. researchgate.netresearchgate.net

The combination of MIP technology with electrochemical detection has been explored for various PFAS, including PFDA. rsc.orgresearchgate.net These sensors typically operate by measuring a change in an electrochemical signal (e.g., current, impedance) when the target analyte binds to the MIP layer on the electrode surface. rsc.orgpurdue.edu This change is often monitored using a redox probe or mediator molecule, such as ferrocene derivatives or even ambient oxygen present in the water sample. rsc.orgunc.edu The use of ambient oxygen as a mediator is a significant step toward developing deployable sensors for in-field measurements without the need for adding laboratory-grade reagents. unc.edupurdue.edu

Biosensors

Biosensors represent another significant category of sensor technology for PFAS detection. These devices utilize a biological recognition element, such as an antibody or an enzyme, coupled with a transducer to produce a signal upon binding with the target analyte. nih.govresearchgate.net

Antibody-Based Biosensors : One novel approach involved the development of a surface plasmon resonance (SPR) optical fiber biosensor. nih.govresearchgate.net In this system, a specific antibody designed to bind to perfluorooctanoate was immobilized on the gold surface of a plastic optical fiber. nih.gov The binding of the target analyte alters the refractive index at the sensor surface, which is detected as a change in the SPR signal. This type of sensor has demonstrated the ability to detect perfluorinated compounds at levels lower than the maximum residue limits set by European Union regulations. nih.gov

Enzymatic Biosensors : Enzymatic biosensors have also been developed, primarily for other PFAS like perfluorooctane sulfonate (PFOS). These sensors operate on the principle that the target PFAS inhibits the activity of a specific enzyme. nih.govjst.go.jp For instance, an enzymatic biofuel cell was created using electrodes modified with biocatalysts. The presence of PFOS inhibited the enzyme's biocatalytic process, leading to a measurable decrease in the cell's voltage, which correlated to the PFOS concentration. nih.govjst.go.jp

The table below summarizes the performance of various sensor technologies developed for PFDA and structurally similar perfluorinated compounds.

Performance of Selected Sensor Technologies for PFAS Detection

Target Analyte Sensor Type Detection Principle Limit of Detection (LOD) Matrix Reference
PFDA Graphene-based electrochemical Voltammetry 16.6 nM Spiked water, soil, food nih.gov
PFOA Molecularly Imprinted Polymer (MIP) Photoluminescence 25 nM Water nih.gov
PFOA MIP-coated Carbon Nanofibers Differential Pulse Voltammetry (DPV) 1.07 nM Wastewater nih.gov
PFOS MIP-based electrochemical Electrochemical Impedance Spectroscopy (EIS) 3.4 pM River Water unc.edupurdue.edu

These advanced sensor technologies hold considerable promise for future environmental monitoring of this compound. They offer the potential for rapid, sensitive, and selective detection directly in the field, which is essential for protecting environmental and human health. nih.gov

Environmental Remediation and Management Strategies for Contaminated Media

Physical Separation and Removal Technologies

These technologies aim to physically remove the contaminant from the contaminated medium (soil or water), concentrating it into a smaller volume for subsequent treatment or disposal.

Soil Washing and Flushing Methodologies

Soil washing is an ex situ process where excavated soil is treated with a washing solution to desorb contaminants from the soil particles. Soil flushing is the corresponding in situ technique. The effectiveness of these methods for PFDA is highly dependent on the soil composition.

Research on high organic content (OC) soils (~4–20%) has shown that PFDA is challenging to remove using conventional soil washing techniques. nih.gov Its strong hydrophobic and electrostatic interactions with organic matter lead to irreversible adsorption. nih.gov In one study, soil washing was inefficient at removing PFDA from a high OC soil. nih.gov A slight improvement in removal, from 6% to 13%, was achieved only when a co-surfactant (cetyltrimethylammonium chloride) was added or when the OC content was artificially reduced. nih.gov This highlights that for soils with high organic content, the strong binding of PFDA makes physical extraction via washing difficult, suggesting that immobilization may be a more suitable strategy in such cases. nih.gov

Adsorption Processes (e.g., Granular Activated Carbon, Carbon-based Sorbents)

Adsorption is a widely used technology for removing PFAS from water. It involves passing contaminated water through a medium, typically granular activated carbon (GAC), to which the PFAS molecules adhere. The effectiveness of GAC is strongly related to the chain length of the PFAS compound.

Long-chain PFCAs like sodium perfluorodecanoate are more effectively removed by GAC than their short-chain counterparts due to stronger hydrophobic interactions between the fluorinated tail and the carbon surface. While detailed isotherm models for PFDA are not as common as for PFOA and PFOS, its adsorption behavior can be estimated. The Freundlich adsorption isotherm (q = K c^(1/n)) is often used to describe PFAS adsorption on GAC. A pilot-scale study provided an estimated Freundlich constant (K) for PFDA, which is a key parameter for designing GAC treatment systems. nih.gov

Estimated Freundlich Adsorption Isotherm Constant for PFDA on Granular Activated Carbon
CompoundFreundlich Constant (K)1/n
Perfluorodecanoic acid (PFDA)2.4 ± 1.60.61

Other carbon-based sorbents, such as biochar derived from pinewood or date seeds, have also demonstrated a high affinity for long-chain PFAS like PFDA. epa.gov The strong adsorption capacity makes these materials a promising avenue for PFAS remediation. epa.gov

Foam Fractionation for Aqueous Systems

Foam fractionation is an effective separation technology for surface-active compounds like this compound in aqueous solutions. The process works by bubbling air through the contaminated water. The amphiphilic PFAS molecules, which have both a hydrophobic (fluorinated) tail and a hydrophilic (carboxylate) head, accumulate at the air-water interface of the bubbles. These bubbles rise to the surface, forming a foam that is rich in PFAS. This foam is then collected, effectively separating and concentrating the contaminant from the bulk liquid. acs.orgenviro.wiki

The efficiency of foam fractionation is highly dependent on the PFAS chain length. Long-chain compounds, which are more surface-active, are removed much more effectively than short-chain compounds. researchgate.netepa.gov Studies have shown that for PFCAs, removal efficiency is significantly higher when the fluorocarbon chain length is greater than six carbons. researchgate.net As a C10 compound, this compound is well-suited for this technology. The process can achieve high removal efficiencies while significantly reducing the volume of contaminated water that requires further treatment, making it a cost-effective pre-concentration step for destructive technologies. acs.orgenviro.wiki

Chemical Destruction and Transformation Technologies

Unlike containment or separation, destruction technologies aim to break down the highly stable chemical structure of this compound, particularly the strong carbon-fluorine (C-F) bond, mineralizing it into non-toxic end products like fluoride, carbon dioxide, and water. These are often energy-intensive processes applied to the concentrated waste streams generated by separation technologies.

Several promising destruction technologies are under investigation:

Supercritical Water Oxidation (SCWO): This process subjects the contaminated water to temperatures and pressures above the critical point of water (374 °C and 22.1 MPa). In this state, water acts as a non-polar solvent in which organic compounds and oxygen are completely miscible. This environment facilitates rapid and complete oxidation of organic molecules. SCWO has demonstrated greater than 99% destruction efficiency for total PFAS in aqueous film-forming foam (AFFF) solutions, which contain a mixture of long-chain PFAS. nih.govnih.gov

Electrochemical Oxidation (EO): EO uses specialized electrodes (anodes) with a high electrical potential to degrade PFAS. The degradation can occur through direct electron transfer from the PFAS molecule to the anode or through indirect oxidation by powerful radicals (like hydroxyl radicals) generated at the electrode surface. youtube.com The process typically involves the sequential cleavage of CF2 groups from the carboxyl end of the molecule. researchgate.net PFDA is among the most studied PFAS compounds for this degradation method. nih.gov

Plasma Treatment: This technology uses electrical discharges to generate a plasma (an ionized gas) in or near the contaminated water. The plasma contains a mixture of highly reactive species, including electrons, radicals, and UV radiation, which can effectively break the C-F bonds of PFAS molecules. enviro.wiki Non-thermal plasma has been shown to achieve greater than 90% removal for a significant number of PFAS compounds. serdp-estcp.mil

These technologies represent a potential permanent solution for PFAS contamination by completely destroying the "forever chemicals," though challenges related to energy consumption, byproducts, and scaling for field application remain active areas of research.

Biological Remediation Approaches

Biological remediation, or bioremediation, utilizes living organisms such as plants and microorganisms to degrade or remove contaminants from the environment. The application of these techniques for highly fluorinated compounds like this compound is challenging due to the compound's inherent resistance to biological breakdown.

Phytoremediation is an in-situ remediation strategy that uses plants to extract, contain, or degrade contaminants in soil and water. nih.gov While this approach is considered cost-effective and environmentally friendly, its effectiveness for PFAS is still under investigation. For perfluoroalkyl carboxylic acids (PFCAs), to which this compound belongs, studies have shown that the bioconcentration factors (BCFs) in plants are often negatively correlated with the length of the carbon chain. nih.gov This suggests that longer-chain PFCAs like perfluorodecanoate may have a lower potential for uptake and accumulation by plants compared to their shorter-chain counterparts. This is partly attributed to the decreasing aqueous solubility with increasing carbon chain length, which can impede root uptake. nih.gov Specific studies focusing on the phytoremediation potential of various plant species for this compound are currently lacking.

The microbial degradation of perfluorinated compounds like this compound is considered to be extremely limited in both natural and engineered systems. The strength of the carbon-fluorine bond makes these molecules highly recalcitrant to microbial attack. nih.gov While some polyfluorinated substances can be microbially transformed to form persistent perfluoroalkyl acids (PFAAs) like perfluorodecanoate, there is little evidence to suggest that microorganisms can effectively mineralize these terminal degradation products. nih.gov Research into the defluorination of PFAAs by bacteria is ongoing, but currently, microbial degradation is not considered a viable primary remediation strategy for this compound.

Integrated and Hybrid Remediation Systems

The remediation of persistent and mobile environmental contaminants such as this compound necessitates advanced and robust strategies. Integrated and hybrid remediation systems, which combine multiple treatment technologies, are emerging as a more effective approach compared to single-technology applications. These systems are designed to leverage the strengths of different methods to address the complexities of contaminated sites, including the presence of co-contaminants and varying geological conditions.

Synergistic Application of Multiple Treatment Modalities

The core principle of integrated remediation is the synergistic application of different technologies, either sequentially or concurrently. irsl.ca This approach is particularly effective for complex contaminant plumes where a single method may be insufficient for achieving remediation goals. irsl.ca By combining modalities, a "treatment train" is created, where each step addresses specific aspects of the contamination challenge, leading to a more comprehensive and efficient cleanup. clu-in.org

Hybrid systems often merge different categories of remediation, such as chemical and biological treatments. irsl.ca For instance, a system might use a chemical reductant like zero-valent iron in conjunction with organic carbon materials to stimulate biological degradation processes. irsl.ca Another strategy involves coupling an established technology like ion exchange with a destructive technology such as electrochemical oxidation, providing a comprehensive solution for both removal and destruction of per- and polyfluoroalkyl substances (PFAS). clu-in.org

Table 1: Examples of Integrated & Hybrid Remediation Approaches for PFAS

Technology 1 Technology 2 Combined Goal
Ion Exchange Electrochemical Oxidation Effective removal from water followed by complete destruction of the concentrated waste stream. clu-in.org
Chemical Oxidation Bioremediation (Oxygen Releasing) Activated oxidation of contaminants combined with subsequent aerobic biodegradation. irsl.ca
Chemical Reduction (e.g., Zero-Valent Iron) Bioremediation (Organic Carbon) Chemical reduction of contaminants followed by biologically mediated degradation processes. irsl.ca

Long-Term Efficacy and Sustainability Assessments

Beyond immediate removal, the long-term performance and sustainability of a remediation strategy are critical considerations. The persistence of compounds like this compound means that remediation solutions must be effective over extended periods.

Long-Term Efficacy: The longevity of a remediation system is a key indicator of its success. For in-situ technologies that rely on sorption, such as the injection of colloidal activated carbon (CAC), the effective lifespan is a primary concern. regenesis.com Modeling and field studies have indicated that CAC remedies can remain effective for decades in treating PFAS plumes, with longevity being directly proportional to the adsorption strength and inversely proportional to the contaminant mass flux into the treatment zone. regenesis.comresearchgate.net Continuous monitoring over several years at contaminated sites has shown that post-injection concentrations of PFAS can be maintained below detection limits within the CAC treatment zone. researchgate.net However, factors like slow desorption may sustain downgradient concentrations over long periods, even if significant mass flux reductions are achieved. regenesis.com

Sustainability Assessments: Sustainable remediation aims to holistically evaluate the environmental, economic, and social impacts of cleanup activities. sustainableremediation.org This involves moving beyond just technical effectiveness to consider the broader consequences of implementing a technology. The triple-bottom-line framework is often used to quantify these three pillars of sustainability. sustainableremediation.org

Environmental: Life Cycle Assessment (LCA) is a common tool to evaluate environmental impacts, such as global warming potential, acidification, and resource depletion associated with a remediation technology from manufacturing to disposal. sustainableremediation.org

Economic: This assessment includes not only the direct capital and operational costs but also indirect costs and the social cost of carbon. sustainableremediation.org

Social: Social impacts can be assessed through stakeholder surveys and evaluation matrices, considering factors like community impact and public acceptance. sustainableremediation.org

This table is based on findings from a comparative sustainability assessment which concluded that the remediation using the IX resin unit is more sustainable compared to that using GAC. sustainableremediation.org

The integration of these sustainability principles into remediation projects is becoming increasingly standard practice, ensuring that the chosen solution provides a net environmental benefit while being economically viable and socially responsible.

Regulatory Frameworks and Policy Implications in Environmental Management

National and International Regulatory Designations and Listings

Regulatory bodies worldwide have begun to address the challenges posed by Sodium perfluorodecanoate through designations that trigger specific monitoring, reporting, and management requirements.

In early 2025, the U.S. Environmental Protection Agency (EPA) announced the addition of nine PFAS, including this compound (PFDA-Na), to the list of chemicals covered by the Toxics Release Inventory (TRI). epa.govmgmlaw.commeritlabs.com This action was taken under the provisions of the 2020 National Defense Authorization Act (NDAA), which mandates the automatic addition of certain PFAS to the TRI as the EPA finalizes toxicity values for them. epa.govscsengineers.com

With this addition, the total number of PFAS subject to TRI reporting grew to 205. meritlabs.comscsengineers.comfrostbrowntodd.com Facilities in designated industry sectors that manufacture, process, or otherwise use this compound above set quantities must now report this information annually to the EPA. epa.gov The reporting requirement for this compound and the other eight newly listed PFAS will begin for the 2025 reporting year, with the first forms due by July 1, 2026. epa.govscsengineers.comfrostbrowntodd.com

The TRI program is a critical tool for environmental transparency, providing communities with data on the release of toxic chemicals into the air, water, and land. mgmlaw.commeritlabs.com All PFAS listed on the TRI, including this compound, are classified as "chemicals of special concern," which eliminates the de minimis exemption that previously allowed facilities to avoid reporting on small concentrations of these chemicals. epa.govscsengineers.com

PFAS Added to the Toxics Release Inventory (TRI) in 2025
Chemical NameCAS Number
This compound (PFDA-Na)3830-45-3
Ammonium perfluorodecanoate (PFDA NH4)3108-42-7
Perfluoro-3-methoxypropanoic acid377-73-1
6:2 Fluorotelomer sulfonate acid27619-97-2
6:2 Fluorotelomer sulfonate anion425670-75-3
6:2 Fluorotelomer sulfonate potassium salt59587-38-1
6:2 Fluorotelomer sulfonate ammonium salt59587-39-2
6:2 Fluorotelomer sulfonate sodium salt27619-94-9
Acetic acid, [(γ-ω-perfluoro-C8-10-alkyl)thio] derivs., Bu esters3030471-22-5

This compound falls under the category of long-chain perfluorocarboxylic acids (PFCAs), their salts, and related compounds. These substances are recognized for their persistence, bioaccumulation, and potential for long-range environmental transport. The Stockholm Convention on Persistent Organic Pollutants is a global treaty aimed at protecting human health and the environment from these types of chemicals. pops.int

In October 2023, the Persistent Organic Pollutants Review Committee (POPRC) recommended the listing of long-chain PFCAs, their salts, and related compounds in Annex A of the Stockholm Convention. iisd.org A listing under Annex A requires parties to the convention to take measures to eliminate the production and use of the specified chemicals. pops.int This recommendation signals a global scientific consensus on the need to control these substances. The Conference of the Parties (COP) will consider this recommendation for listing at a future meeting. iisd.org While Perfluorooctanoic acid (PFOA) and Perfluorohexane sulfonic acid (PFHxS) and their related compounds are already explicitly listed, the broader category including this compound is now under formal consideration for global elimination. pops.intpops.int

In February 2024, the U.S. EPA proposed a rule to designate nine PFAS, including Perfluorodecanoic acid (PFDA) and its salts (which includes this compound), as "Hazardous Constituents" under the Resource Conservation and Recovery Act (RCRA). aalrr.comdwt.comepa.gov This listing is based on scientific data showing that the chemicals can have toxic, carcinogenic, mutagenic, or teratogenic effects on humans or other life forms. epa.gov

Listing these PFAS as hazardous constituents under RCRA is intended to strengthen the EPA's ability to address contamination through the RCRA Corrective Action Program. epa.gov This program requires facilities that treat, store, or dispose of hazardous wastes (TSDFs) to investigate and clean up releases of hazardous constituents into soil, groundwater, surface water, and air. aalrr.comcdmsmith.com

It is important to note that this proposal designates these substances as "hazardous constituents," which is a step toward, but not the same as, classifying them as "hazardous wastes". aalrr.com A hazardous constituent listing facilitates their inclusion in facility assessments and corrective actions, but does not automatically subject them to the comprehensive "cradle-to-grave" management controls required for listed hazardous wastes. aalrr.comepa.gov The EPA has identified over 1,700 facilities that could be subject to these new corrective action requirements if the rule is finalized. dwt.comcdmsmith.com

Environmental Monitoring and Reporting Requirements

The designation of this compound under various regulatory frameworks has led to the development of specific monitoring and reporting requirements, particularly concerning drinking water and contaminated sites.

While there has been significant federal action to regulate certain PFAS in drinking water, this compound is not currently included in the U.S. EPA's National Primary Drinking Water Regulation (NPDWR). In April 2024, the EPA finalized a rule establishing legally enforceable Maximum Contaminant Levels (MCLs) for six other PFAS: PFOA, PFOS, PFHxS, PFNA, HFPO-DA (GenX), and PFBS (as part of a Hazard Index). epa.govepa.gov This rule requires public water systems to monitor for these specific PFAS and take action to reduce contamination if levels exceed the established MCLs. epa.gov

The absence of a federal MCL for this compound means there is no national, legally enforceable standard for this specific compound in public drinking water systems. However, the development of drinking water guidelines is an evolving area. nih.gov Some states have established their own standards or guidance levels for various PFAS that are not covered by the federal rule. For instance, Maine has set an interim standard for a combination of six PFAS that includes perfluorodecanoic acid (PFDA). bclplaw.com The development of such standards is often influenced by state-specific risk assessments and public health considerations. nih.gov

The U.S. EPA has established Regional Screening Levels (RSLs) to help identify contaminants in soil and water that may warrant further investigation at potentially contaminated sites, such as those under the Superfund program. epa.gov In November 2024, this compound was added to the EPA's RSL tables. epa.gov The screening levels for this compound were developed based on a molecular weight adjustment from the toxicity values for its acid form, Perfluorodecanoic acid (PFDA). epa.gov

RSLs are not cleanup standards but are risk-based values used to screen sites. epa.gov If contaminant concentrations are below the RSL, no further action is typically needed. If concentrations exceed the RSL, further investigation is generally required to assess the site-specific risks and determine if remedial action is necessary. epa.gov

The table below shows the EPA's established RSLs for Perfluorodecanoic acid (PFDA), which serve as the basis for the screening levels for this compound.

EPA Regional Screening Levels (RSLs) for Perfluorodecanoic Acid (PFDA) in Soil
Exposure ScenarioScreening Level (mg/kg)
Residential Soil0.00016

Data represents a specific screening level and may vary based on risk calculations. bclplaw.com

Scientific Foundations for Regulatory Decisions

Regulatory frameworks for managing the environmental and health risks of chemical compounds like this compound rely on a robust scientific foundation. This involves comprehensive risk assessments to characterize potential hazards and identify areas where knowledge is lacking to guide future research. These elements are crucial for developing evidence-based policies that are protective of public health and the environment.

Role of Integrated Risk Information System (IRIS) Assessments

The U.S. Environmental Protection Agency's (EPA) Integrated Risk Information System (IRIS) plays a pivotal role in developing health-protective regulations. The IRIS program conducts assessments that identify and characterize the health hazards of chemicals in the environment. wikipedia.orgcommunitycommons.org These assessments serve as a critical source of toxicity information for EPA's program and regional offices, as well as state and local health agencies, to inform regulatory decisions. communitycommons.orgepa.gov

An IRIS assessment involves a rigorous, multi-step systematic review process. wikipedia.org This process includes a comprehensive literature search, critical selection of studies, and the development of evidence tables to summarize study results. wikipedia.org The goal is to identify potential health hazards, select the most robust studies for dose-response analysis, and derive toxicity values that can be used to estimate quantitative health risks. wikipedia.orgnih.gov

In July 2024, the EPA finalized its IRIS Toxicological Review of Perfluorodecanoic Acid (PFDA) and Related Salts, which includes this compound. epa.govinsideepa.comepa.govregulations.gov This assessment addresses the potential noncancer and cancer health effects from exposure to PFDA. epa.gov The toxicological review for PFDA applies to its related salts, such as this compound, that are expected to dissociate in the body. regulations.gov

The assessment identifies several health effects associated with PFDA exposure based on human and animal studies. Key noncancer health outcomes identified in the final assessment include effects on the liver, thyroid, immune system, and developmental and reproductive health. epa.govnih.gov For instance, the assessment notes decreased birth weight in children and suppressed immune response to vaccines as critical effects. epa.gov

The IRIS assessment for PFDA provides quantitative toxicity values, such as a Reference Dose (RfD), which is an estimate of a daily oral exposure to the human population (including sensitive subgroups) that is likely to be without an appreciable risk of deleterious effects during a lifetime. These values are fundamental for risk management decisions, such as setting limits for the chemical in drinking water or establishing cleanup levels for contaminated sites.

Table 1: Selected Noncancer Health Effects Identified in the EPA's IRIS Assessment for Perfluorodecanoic Acid (PFDA)

Health Effect Category Specific Endpoint Noted in Assessment
Developmental Effects Decreased birth weight in male and female children. epa.gov
Immunological Effects Decreased serum antibody concentrations for tetanus and diphtheria in children. epa.gov
Reproductive Effects Decreased epididymis weight in male rats; increased days in diestrus in female rats. epa.gov
Hepatic Effects Liver disease and altered liver function. nih.gov
Endocrine Effects Altered thyroid function. nih.gov

This table summarizes some of the key noncancer health endpoints evaluated in the EPA's IRIS toxicological review for PFDA and related salts.

Data Gaps and Future Research Needs for Policy Development

While IRIS assessments provide a comprehensive summary of available scientific knowledge, they also highlight critical data gaps that need to be addressed to refine risk assessments and inform policy development. nih.gov For this compound and other long-chain per- and polyfluoroalkyl substances (PFAS), several areas require further investigation.

A primary challenge in PFAS risk assessment is understanding the effects of exposure to mixtures. tandfonline.comfederalregister.gov Humans are almost always exposed to multiple PFAS compounds simultaneously through various environmental media. theguardian.com Current regulatory approaches largely assess chemicals individually, which may underestimate the total health risk. theguardian.comehn.org Research indicates that the combined toxicity of PFAS mixtures is often additive, meaning the total effect is the sum of the individual chemical toxicities. theguardian.comwiley.com Therefore, a significant research need is the development of methodologies to assess the cumulative risks of PFAS mixtures and incorporate these findings into regulatory frameworks. tandfonline.comtheguardian.com

Further research is also needed to fully characterize the toxicological profile of PFDA and other PFAS. While major health effects have been identified, inconsistencies across some studies suggest the need for additional research to clarify adverse health outcomes. nih.gov This includes a deeper understanding of mechanisms of action, the effects on sensitive subpopulations, and the potential for effects on additional organ systems. nih.gov

Improving exposure assessment is another critical area. epa.gov This involves developing more robust and accurate methods for detecting and measuring the vast number of PFAS, including PFDA, in various environmental media like air, water, soil, and consumer products. epa.gov Understanding the sources, fate, and transport of these chemicals is essential for identifying key exposure pathways and developing effective strategies to prevent or reduce exposure. nih.govepa.gov

Finally, there is a need for more research into effective remediation and destruction technologies. rti.orgharvard.edu Given the persistence of compounds like this compound, developing and scaling up technologies to effectively remove them from drinking water and clean up contaminated sites is a high priority for reducing ongoing exposure and environmental liability. epa.govharvard.edu

Table 2: Key Research and Data Gaps for this compound and Related PFAS

Research Area Specific Data Need Rationale for Policy Development
Mixture Toxicology Understanding the health effects of co-exposure to multiple PFAS compounds. tandfonline.comfederalregister.gov To develop cumulative risk assessments that reflect real-world exposure scenarios and ensure health-protective regulations. theguardian.comehn.org
Human Health Effects Clarification of associations with certain health outcomes (e.g., specific cancers, cardiovascular disease) and effects on sensitive populations. nih.govnih.gov To refine toxicity values (e.g., RfDs) and ensure that all relevant health endpoints are considered in risk assessments.
Exposure Assessment Improved analytical methods for detecting PFAS in all environmental media and identifying sources. epa.gov To better characterize human exposure pathways and create effective exposure reduction strategies. nih.gov
Environmental Fate & Transport Characterizing how PFDA moves through and persists in different environmental compartments. epa.gov To predict environmental concentrations, identify high-risk areas, and inform remediation strategies.
Remediation Technologies Development and validation of effective and scalable technologies for PFAS removal and destruction. rti.orgharvard.edu To provide viable solutions for cleaning up contaminated water sources and sites, thereby reducing public exposure. epa.gov

This table outlines significant data gaps and future research priorities that are essential for strengthening the scientific foundation of regulatory policies for PFAS like this compound.

Table of Mentioned Compounds

Compound Name Abbreviation
This compound -
Perfluorodecanoic acid PFDA
Perfluorooctanoic acid PFOA
Perfluorooctane (B1214571) sulfonate PFOS
Perfluorobutanoic acid PFBA
Perfluorohexanoic acid PFHxA
Perfluorohexanesulfonic acid PFHxS

Mechanistic Research in Biological Systems: Cellular and Subcellular Interactions

Interaction with Cellular Membranes and Lipid Bilayers

The cell membrane is a primary interface for interaction with xenobiotics. Perfluorinated compounds, including sodium perfluorodecanoate, can partition into lipid bilayers, leading to significant alterations in their structural and functional properties.

Alterations in Membrane Fluidity and Function

The insertion of these compounds into the membrane disrupts the van der Waals interactions between the hydrophobic lipid tails, which reduces the cooperativity of lipid packing. nih.gov This leads to changes in key membrane properties, including a decrease in the gel-to-liquid crystalline phase transition temperature, indicating a destabilizing effect on the membrane's structure. vtt.fi Such alterations in fluidity and packing can impair critical membrane functions, such as transport and signaling, by affecting the proteins and other biomolecules embedded within the bilayer. wikipedia.org The length of the perfluorocarbon chain is a critical factor, with longer-chain compounds like this compound expected to have more pronounced effects on membrane properties compared to their shorter-chain counterparts. nih.govresearchgate.net

Table 1: Observed Effects of Perfluoroalkyl Substances on Model Lipid Membranes


Membrane PropertyObserved EffectUnderlying MechanismReference Compound(s)
Membrane FluidityIncreaseDisruption of lipid packing and increased mobility of alkyl chains.PFOA, PFOS
Phase Transition Temperature (Tm)DecreaseReduced cooperativity of van der Waals interactions among lipid tails.PFOA, PFOS
Lipid OrderDecreaseIntercalation of PFAS molecules into the hydrophobic region of the bilayer.PFOA
PermeabilityIncreaseAlterations in membrane structure and dynamics, impairing chain-chain interactions.PFOA

Modulation of Enzyme Expression and Activity

This compound can significantly influence the expression and activity of key metabolic enzymes, particularly the cytochrome P450 superfamily, which is central to the metabolism of xenobiotics. mdpi.com

Cytochrome P450 Enzyme Induction (e.g., Cyp2B10, Cyp4A14)

Studies in mouse models have demonstrated that PFDA is a potent inducer of specific cytochrome P450 enzymes in the liver. nih.gov Notably, administration of PFDA leads to a substantial increase in the mRNA expression of Cyp2B10 and Cyp4A14. nih.gov Research has quantified these changes, showing that PFDA can increase Cyp2B10 mRNA levels by approximately 24-fold and Cyp4A14 mRNA levels by about 35-fold. nih.gov

The induction of these two enzymes by PFDA appears to occur through different mechanisms, as suggested by dose-response studies. The induction of Cyp4A14 occurs at lower doses of PFDA, whereas Cyp2B10 induction is observed only at higher doses. nih.gov This suggests that distinct regulatory pathways are involved. Further investigation has shown that PFDA also inhibits the activity of other P450 enzymes, such as CYP2C19, and induces an atypical inhibition of CYP2D6. researchgate.net

Table 2: Fold Induction of Cytochrome P450 mRNA Expression by PFDA in Mouse Liver


EnzymeApproximate Fold Increase in mRNA Expression
Cyp2B1024
Cyp4A1435
Cyp3A112.1

Data sourced from a study on mouse livers following PFDA administration. nih.gov

Nuclear Receptor Activation and Signal Transduction Pathways

The biological effects of this compound are often mediated through its interaction with nuclear receptors, which are ligand-activated transcription factors that regulate gene expression.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation and Regulation of Lipid Metabolism

This compound is a known agonist for the peroxisome proliferator-activated receptor alpha (PPARα). psu.edurutgers.edu PPARα is a critical regulator of lipid metabolism, particularly in tissues with high fatty acid catabolic rates, such as the liver. nih.govresearchgate.net Upon activation by a ligand like PFDA, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. nih.gov

This binding initiates the transcription of a suite of genes involved in fatty acid transport, binding, and catabolism. mdpi.com For example, PPARα activation induces the expression of enzymes required for peroxisomal β-oxidation and microsomal ω-oxidation of fatty acids, including acyl-CoA oxidase and Cyp4a14. psu.edurutgers.edu This activation represents a primary mechanism by which PFDA perturbs lipid homeostasis within the cell.

PPARα-Dependent and PPARα-Independent Mechanisms

While many of the effects of PFDA and other PFAAs are mediated through PPARα, evidence demonstrates that PPARα-independent pathways also play a significant role. nih.gov Studies comparing the effects of PFAAs in wild-type and PPARα-null mice have shown that while the majority of gene expression changes are dependent on PPARα, a substantial fraction (ranging from 11% to 24%) are regulated independently of this receptor. nih.gov

For instance, the induction of certain multidrug resistance-associated protein (Mrp) transporters in the liver by PFDA is attenuated in PPARα-null mice but not completely abolished. psu.edurutgers.edu This indicates that while PPARα is a major contributor to this response, other signaling pathways are also involved. psu.edurutgers.edu Research suggests that other nuclear receptors, such as the constitutive androstane (B1237026) receptor (CAR), may be activated by PFDA and contribute to some of its biological effects, including the induction of Cyp2B10. nih.gov The induction of Cyp2B10 by PFDA was found to be absent in CAR-null mice, confirming the essential role of this receptor in the process. nih.gov These findings highlight a complex regulatory network where PFDA can elicit cellular responses through both PPARα-dependent and PPARα-independent signaling cascades.

Interaction with Other Nuclear Receptors and Cell Signaling Pathways

This compound, which dissociates to perfluorodecanoate (PFDA) in biological systems, is known to interact with various nuclear receptors, which are ligand-activated transcription factors that regulate processes like development, metabolism, and proliferation. cellsignal.combosterbio.com The primary and most well-documented mechanism of action for many long-chain perfluoroalkyl substances (PFAS), including PFDA, is the activation of the peroxisome proliferator-activated receptor alpha (PPARα). exlibrisgroup.com This activation is a key molecular initiating event that leads to many of the observed downstream toxicological effects, particularly in the liver. nih.gov

Beyond the primary interaction with PPARα, research into related compounds suggests the potential for broader effects on other signaling pathways. For instance, studies on perfluorooctanoic acid (PFOA) have shown that it can lead to the indirect activation of other nuclear receptors such as the constitutive androstane receptor (CAR), pregnane (B1235032) X receptor (PXR), and farnesoid X receptor (FXR). nih.gov While PFOA was found to directly activate only PPARα in transactivation assays, the resulting transcriptomic changes in liver cells indicated the involvement of these other nuclear receptor pathways. nih.gov However, other research investigating a range of PFAS (though not PFDA specifically) found no activation of human PPARδ, CAR, PXR, FXR, LXRα, RXRα, or RARα, suggesting that these effects can be compound-specific. exlibrisgroup.com The activity of nuclear receptors can also be modulated by phosphorylation through various growth factor and cytokine signaling cascades, representing another potential avenue for indirect interaction. cellsignal.combosterbio.com

Oxidative Stress Induction and Reactive Oxygen Species Generation

A significant mechanism of PFDA's cellular impact is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov Studies have demonstrated that PFDA significantly increases the generation of ROS in human hepatoma (HepG2) cells. au.dkepa.govnih.gov Further research in mouse hepatocytes confirmed that exposure to PFDA leads to a marked increase in intracellular ROS content, indicating a state of oxidative stress. nih.gov This pro-oxidant activity is a common feature among several long-chain PFAS. epa.govmdpi.com

The accumulation of ROS, which includes molecules like superoxide (B77818) anions and hydroxyl radicals, can lead to widespread cellular damage. mdpi.com The ability of PFDA to disrupt the cellular pro- and antioxidant balance is a critical factor in its cytotoxic and potential genotoxic effects. nih.govepa.gov

Mechanisms of Oxidative Injury (e.g., Lipid Peroxidation)

The overproduction of ROS induced by PFDA can initiate a cascade of oxidative damage to vital cellular components, including lipids, proteins, and DNA. nih.govmdpi.com One of the primary mechanisms of this injury is lipid peroxidation, a process where ROS attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid degradation. nih.govfrontiersin.org This process begins when a free radical abstracts a hydrogen atom from a fatty acid, creating a fatty acid radical. researchgate.net This radical reacts with oxygen to form a peroxyl radical, which can then propagate the chain reaction, damaging the cell membrane's structure and function. mdpi.comfrontiersin.org

Specific research on PFDA has elucidated a direct mechanism contributing to this oxidative state. PFDA exposure was found to alter the structure of catalase (CAT), a crucial antioxidant enzyme responsible for breaking down hydrogen peroxide. nih.gov By binding near the heme groups of catalase, PFDA reduces its enzymatic activity. nih.gov This inhibition of a key antioxidant defense enzyme leads to an accumulation of ROS, which in turn causes increased DNA strand breaks and oxidative DNA damage, as evidenced by a rise in 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) content in mouse hepatocytes. nih.gov

Table 1: Effects of Perfluorodecanoate (PFDA) on Oxidative Stress Markers

Biological SystemObserved EffectSpecific Marker/AssayReference
Human Hepatoma (HepG2) CellsSignificant increase in ROS generationROS Assay au.dkepa.gov
Mouse HepatocytesIncreased intracellular ROS contentROS Assay nih.gov
Mouse HepatocytesIncreased DNA strand breaksComet Assay nih.gov
Mouse HepatocytesIncreased DNA oxidative damage8-OHdG Content nih.gov
Mouse HepatocytesReduced catalase (CAT) enzyme activityMulti-spectra Analysis nih.gov

Gene and Protein Expression Alterations

Exposure to this compound can lead to significant alterations in gene and protein expression, which underlie many of its physiological and toxicological effects. While comprehensive transcriptomic and proteomic data for PFDA are not as extensive as for other PFAS, studies on structurally similar long-chain compounds provide strong evidence of these effects. For example, PFOA has been shown to impact the expression of hundreds of genes in human cytotrophoblasts, particularly those linked to lipid metabolism and innate immune response pathways. nih.gov

Changes in Hormone Receptor and Growth Factor Receptor Expression

PFAS have been shown to interfere with endocrine systems, and part of this disruption can occur through changes in the expression of hormone and growth factor receptors. For instance, studies on perfluorooctane (B1214571) sulfonate (PFOS) have demonstrated its ability to act as an estrogen receptor agonist. researchgate.net In silico research has further supported the potential for PFAS to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). acs.org Beyond direct activation, exposure to these compounds can alter the expression levels of the receptors themselves. In zebrafish embryos, PFOS treatment changed the expression pattern of estrogen receptor genes (esr1, esr2b). researchgate.net Furthermore, external stressors have been shown to induce changes in hormone receptor expression through the activation of growth factor signaling pathways, such as the AKT/mTOR cascade, suggesting a potential indirect mechanism for PFAS to alter receptor levels. mdpi.com

Effects on Protein and mRNA Levels Related to Biological Functions

The alterations in gene expression induced by PFDA and related compounds translate into changes in the levels of mRNA and their corresponding proteins, affecting a wide range of biological functions. The steady-state concentration of a protein is generally proportional to the concentration of its mRNA, although this correlation can vary. nih.gov

In H295R human adrenocortical carcinoma cells, which are used to study steroidogenesis, PFOS exposure altered the expression of several key genes involved in hormone synthesis. researchgate.net This led to measurable changes in hormone levels, with decreased testosterone (B1683101) and increased estradiol (B170435) in the cell culture medium. researchgate.net In zebrafish, PFOS decreased the expression of steroidogenic enzyme genes such as CYP17, CYP19a, and CYP19b. researchgate.net These findings demonstrate a clear link between altered mRNA levels for specific enzymes and a functional change in a critical biological process like steroidogenesis.

Table 2: Examples of Gene Expression Alterations by Long-Chain PFAS

CompoundBiological SystemAffected Genes/PathwaysFunctional OutcomeReference
PFOAHuman CytotrophoblastsGenes related to lipid metabolism and innate immunity (e.g., CRH, IFIT1)Potential for placental dysfunction nih.gov
PFOSH295R CellsGenes involved in steroidogenesisAltered testosterone and estradiol levels researchgate.net
PFOSZebrafish EmbryosEstrogen receptor genes (esr1, esr2b)Disruption of endocrine signaling researchgate.net
PFOSZebrafish EmbryosSteroidogenic enzyme genes (CYP17, CYP19a, CYP19b)Disruption of steroid hormone synthesis researchgate.net

Comparative Mechanistic Studies Across In Vitro and In Vivo Models

Understanding the mechanisms of PFDA toxicity requires integrating findings from both in vitro (cellular) and in vivo (organismal) models. Each model system offers unique advantages and challenges. In vitro studies, using cell lines like HepG2 or primary cells like mouse hepatocytes, are invaluable for isolating specific molecular initiating events, such as ROS production or the inhibition of a particular enzyme. nih.govau.dk They allow for high-throughput screening and detailed investigation of cellular pathways without the complexities of a whole organism. mdpi.com

However, extrapolating these findings to predict in vivo toxicity—a process known as quantitative in vitro to in vivo extrapolation (QIVIVE)—is complex. mdpi.comnih.gov Factors such as a chemical's distribution, metabolism, and protein binding can differ significantly between a culture dish and a living organism. mdpi.com

In vivo models, such as zebrafish or rodents, are essential for understanding how these cellular mechanisms translate to systemic effects. For example, the study on PFOS combined in vitro assays (reporter gene and H295R cells) with an in vivo zebrafish model. researchgate.net This approach confirmed that the endocrine-disrupting activities observed at the cellular level—such as altered steroidogenesis gene expression—were also observed in the developing organism, validating the in vitro findings and demonstrating their physiological relevance. researchgate.net Therefore, a comprehensive understanding of this compound's mechanistic toxicology relies on the complementary use of both in vitro and in vivo research models.

Cross-Species Extrapolation Considerations (e.g., PPARα Sensitivity)

The extrapolation of toxicological data for this compound from animal models to humans is a complex process, primarily due to significant species-specific differences in the sensitivity and response to activators of PPARα, a key nuclear receptor involved in lipid metabolism and a primary target of many per- and polyfluoroalkyl substances (PFAS).

Roden models, particularly mice and rats, have demonstrated a high sensitivity to PPARα agonists, leading to a range of hepatic effects, including liver enlargement (hepatomegaly) and changes in lipid metabolism. In contrast, humans are generally considered to be less responsive to PPARα activation. This disparity is a critical consideration in risk assessment, as direct extrapolation from rodent studies could overestimate the potential hazards to human health.

In vitro studies have provided quantitative data on these species-specific differences. For instance, a study evaluating a panel of PFAS compounds demonstrated that perfluorodecanoic acid (PFDA), the anionic form of this compound, activates both human and rat PPARα. However, the potency and efficacy of this activation can differ. The data from such studies, often presented as EC50 values (the concentration at which 50% of the maximal response is observed), are crucial for understanding the relative sensitivity of human versus rodent receptors.

Comparative In Vitro PPARα Activation by Perfluorodecanoic Acid (PFDA)

Species Receptor EC20 (µM)
Human PPARα 1.8

This table presents the effective concentration at 20% of the maximal response (EC20) for PFDA in activating human and rat PPARα, illustrating the higher sensitivity of the rat receptor in this particular in vitro assay.

These in vitro findings underscore the necessity of incorporating species-specific data into any attempt to extrapolate findings from animal models to human health risk assessments. The U.S. Environmental Protection Agency (EPA) in its Toxicological Review of Perfluorodecanoic Acid (PFDA) and Related Salts acknowledges these species differences as a key area of uncertainty. epa.gov The review highlights that while PPARα activation is a plausible mode of action for some of the observed effects in rodents, the human relevance of these findings is a subject of ongoing research and debate. epa.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling for Mechanistic Elucidation

Physiologically based pharmacokinetic (PBPK) modeling has emerged as a vital tool for understanding the absorption, distribution, metabolism, and excretion (ADME) of substances like this compound. epa.gov These models are mathematical representations of the body's compartments and physiological processes, allowing for the simulation of the chemical's behavior in a biological system.

For long-chain PFAS such as perfluorodecanoate, PBPK models are particularly valuable due to their long half-lives and tendency to bioaccumulate. While a specific, validated PBPK model solely for this compound is not extensively described in publicly available literature, the framework and parameters from models developed for other well-studied PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), provide a strong foundation.

The development of a PBPK model for this compound would involve several key components:

Physiological Parameters: These include organ volumes, blood flow rates, and tissue composition, which are generally well-characterized for different species, including humans.

Chemical-Specific Parameters: These are unique to this compound and include partition coefficients (which describe how the chemical distributes between different tissues and blood), binding affinity to plasma proteins (like albumin), and rates of renal clearance and reabsorption.

Transporter Interactions: The interaction of perfluorodecanoate with transporters in the kidneys and liver is a critical factor in its long biological half-life. PBPK models can incorporate these interactions to provide a more mechanistic understanding of its retention in the body.

A significant advancement in this area is the development of PBPK model templates that can be adapted for various PFAS, including perfluorodecanoic acid. One such study successfully reproduced the simulation results of a published PBPK model for perfluorodecanoic acid, demonstrating the feasibility of this approach for rapid and consistent model development and evaluation.

Key Compartments in a Typical PBPK Model for PFAS

Compartment Description
Gut Site of absorption following oral exposure.
Liver A primary site of distribution and potential metabolism (though PFAS are generally not extensively metabolized).
Kidney The primary organ of elimination, with significant reabsorption occurring.
Blood/Plasma The central compartment for transport throughout the body.
Fat A potential storage site for lipophilic compounds.

PBPK models aid in mechanistic elucidation by allowing researchers to simulate different exposure scenarios, predict internal tissue concentrations, and perform interspecies and intraspecies extrapolations. This is crucial for bridging the gap between experimental animal data and human health risk assessment.

Discrepancy Resolution in Mechanistic Data from Different Models

The scientific understanding of the mechanisms of action of this compound is built upon evidence from a variety of experimental models, including in vivo animal studies, in vitro cell-based assays, and in silico computational models. It is not uncommon for discrepancies to arise between the data generated from these different models, necessitating careful evaluation and resolution.

One of the primary sources of discrepancy lies in the extrapolation from in vitro to in vivo systems. While in vitro assays are invaluable for isolating specific molecular interactions, such as the activation of PPARα, they may not fully capture the complex interplay of physiological processes that occur in a whole organism. For example, the observed potency of this compound in a cell-based assay might not directly translate to its in vivo effects due to factors like bioavailability, metabolism, and compensatory biological responses.

The resolution of such discrepancies often involves:

Refining Experimental Models: Developing more sophisticated in vitro models that better mimic the in vivo environment, such as 3D organoid cultures, can help to bridge the in vitro-in vivo gap.

Utilizing Humanized Models: The use of transgenic animal models that express human receptors (e.g., humanized PPARα mice) can provide more relevant data for human health risk assessment.

Integrating Data through Modeling: PBPK and other computational models can be used to integrate data from different sources and to test hypotheses about the reasons for observed discrepancies. By incorporating species-specific parameters and mechanistic details, these models can help to reconcile seemingly contradictory findings.

Focusing on Adverse Outcome Pathways (AOPs): The AOP framework provides a structured way to link molecular initiating events (like receptor activation) to adverse outcomes at the individual and population levels. By mapping the available mechanistic data onto AOPs, researchers can better understand the plausibility of different toxicity pathways and identify key data gaps.

Ultimately, a comprehensive understanding of the mechanistic toxicology of this compound requires a multi-faceted approach that acknowledges the strengths and limitations of each experimental model and seeks to integrate the available data into a coherent and scientifically defensible framework.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying PFDA-Na in environmental and biological matrices?

  • Methodological Answer : PFDA-Na is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for precision. Solid-phase extraction (SPE) is recommended for sample cleanup to minimize matrix interference. Cross-contamination risks during sampling require strict adherence to protocols, such as using PFAS-free materials and avoiding fluoropolymer-containing labware .

Q. How do the physicochemical properties of PFDA-Na influence its environmental persistence and bioaccumulation?

  • Methodological Answer : PFDA-Na’s high lipid solubility (log P₀′ ≈ 6.2) and strong carbon-fluorine bonds contribute to environmental persistence. Its partition coefficient, determined via potentiometry, predicts preferential accumulation in lipid-rich tissues, necessitating studies on bioaccumulation factors (BAFs) in aquatic organisms .

Q. What are the established toxicological endpoints for PFDA-Na exposure in mammalian models?

  • Methodological Answer : Chronic exposure in rodents (≥0.156 mg/kg-day) shows hepatotoxicity (elevated ALT/AST, liver weight changes), immunotoxicity (reduced antibody production), and developmental effects (e.g., delayed ossification). Dose-response studies should use oral gavage to mimic human exposure routes, with endpoints aligned with EPA’s IRIS assessment criteria .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on PFDA-Na’s endocrine-disrupting effects across studies?

  • Methodological Answer : Discrepancies in thyroid hormone disruption (e.g., TSH vs. T4 modulation) may stem from exposure timing (gestational vs. adult) or co-exposure to other PFAS. Meta-analyses should stratify data by exposure window, dose, and confounding factors (e.g., PFAS mixtures) while applying weighted regression models to address variability .

Q. What experimental designs are optimal for elucidating PFDA-Na’s mechanism of action in hepatotoxicity?

  • Methodological Answer : Transcriptomic profiling (RNA-seq) of liver tissues coupled with peroxisome proliferator-activated receptor (PPARα/γ) knockout models can isolate PFDA-Na-specific pathways. In vitro assays using primary hepatocytes should include ROS scavengers to differentiate oxidative stress-mediated vs. receptor-driven toxicity .

Q. What strategies improve detection sensitivity for PFDA-Na in low-concentration environmental samples?

  • Methodological Answer : Preconcentration techniques like freeze-drying aqueous samples or employing graphene oxide-based SPE sorbents enhance sensitivity. High-resolution mass spectrometry (HRMS) with mass-defect filtering improves selectivity in complex matrices, reducing false positives .

Q. How do PFDA-Na’s membrane permeability dynamics compare to other perfluoroalkyl carboxylates?

  • Methodological Answer : Comparative studies using artificial lipid bilayers show PFDA-Na’s formal partition coefficient (P₀′) is 10-fold higher than non-fluorinated carboxylates (e.g., decanoic acid). Molecular dynamics simulations reveal that perfluorination reduces hydrogen bonding, favoring passive diffusion through hydrophobic membrane regions .

Q. What are the implications of PFDA-Na’s inclusion in the U.S. EPA Toxic Release Inventory (TRI) for academic monitoring studies?

  • Methodological Answer : TRI listing mandates standardized reporting of industrial discharges, enabling longitudinal exposure assessments. Researchers should align biomonitoring protocols with EPA’s updated toxicity values (e.g., RfD = 0.0002 mg/kg-day) and leverage TRI data to identify hotspots for targeted sampling .

Methodological Considerations

  • Data Contradiction Analysis : Use multivariate regression to adjust for co-exposure to PFAS mixtures and apply Hill’s criteria for causality (e.g., temporality, biological gradient) when interpreting epidemiological data .
  • Experimental Validation : Confirm in vitro findings with in vivo models using species-specific pharmacokinetic adjustments (e.g., allometric scaling for rodents to humans) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.